Product packaging for Butylacrylamide(Cat. No.:)

Butylacrylamide

Cat. No.: B8293616
M. Wt: 127.18 g/mol
InChI Key: GASMGDMKGYYAHY-UHFFFAOYSA-N
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Description

Contextualization of Acrylamide (B121943) Monomers in Contemporary Polymer Research

Acrylamide monomers, including the parent compound acrylamide (AAm) and various N-substituted derivatives, serve as key building blocks for synthesizing polymers and copolymers used across numerous industries. tandfonline.commdpi.com These polymers find applications in areas such as coatings, adhesives, water treatment, enhanced oil recovery, textiles, and paper processing. mdpi.comjinsyet.cnmdpi.comadvancedsciencenews.com The versatility of acrylamide monomers stems from their ability to undergo radical polymerization, allowing for the creation of polymers with diverse structures and properties. mdpi.comadvancedsciencenews.com

Research in this area focuses on understanding and controlling the polymerization kinetics, exploring copolymerization with other monomers to achieve specific functionalities, and developing sustainable manufacturing processes. mdpi.comadvancedsciencenews.com For instance, studies investigate the effect of reaction conditions, such as solvent composition and temperature, on the polymerization rate and the resulting polymer characteristics. mdpi.com The incorporation of different functional groups through copolymerization enables the creation of polymers with tailored solubility, thermal response, and interactions with other substances.

Fundamental Significance of N-tert-Butylacrylamide in Macromolecular Design

N-tert-Butylacrylamide holds fundamental significance in macromolecular design primarily due to the influence of its bulky tert-butyl group. This hydrophobic group imparts distinct properties to the resulting polymers and copolymers, differentiating them from those derived from less substituted acrylamide monomers. sigmaaldrich.com

One key aspect is the impact of the tert-butyl group on the polymer's solubility and thermal behavior. Polymers containing NtBAAm units often exhibit temperature-sensitive properties, such as a lower critical solution temperature (LCST), which is crucial for applications in smart materials, drug delivery systems, and cell immobilization. sigmaaldrich.comvinatiorganics.comvinatiorganics.comacs.org The balance between the hydrophilic amide group and the hydrophobic tert-butyl group allows for fine-tuning of the polymer's response to temperature changes.

Furthermore, the steric bulk of the tert-butyl group can influence the polymerization process itself, affecting monomer reactivity ratios in copolymerization and potentially impacting the chain architecture. Studies on the copolymerization of NtBAAm with other monomers, such as methyl acrylate (B77674) or N-vinyl pyrrolidone, provide insights into these reactivity ratios and their effect on copolymer composition and properties. mdpi.comrasayanjournal.co.inpsu.eduresearchgate.net

Research findings highlight the ability to create copolymers with specific characteristics by incorporating NtBAAm. For example, copolymers of NtBAAm and acrylic acid have been used as thickeners in aqueous solutions, demonstrating high performance even under high pH conditions. jinsyet.cnvinatiorganics.com The synthesis of thermoresponsive copolymers incorporating NtBAAm has also been explored for applications in cell adhesion and detachment, showcasing the ability to adjust the transformation temperature by controlling the copolymer composition. acs.org

The synthesis of N-tert-Butylacrylamide can be achieved through methods such as the Ritter reaction, often optimized using N-tert-butyl acetate (B1210297) and acetic acid. sigmaaldrich.comvinatiorganics.com It is also known to be produced as a by-product in the synthesis of 2-acrylamido-2-methylpropanesulfonic acid (ATBS). google.com

Key Properties of N-tert-Butylacrylamide

PropertyValueSource
CAS Number107-58-4 nih.govsigmaaldrich.comvinatiorganics.comvinatiorganics.comfishersci.befishersci.calabsolu.cachemscene.com
Molecular FormulaC7H13NO ontosight.aivinatiorganics.comvinatiorganics.comfishersci.befishersci.cachemscene.com
Molecular Weight127.18 g/mol or 127.19 g/mol sigmaaldrich.comvinatiorganics.comvinatiorganics.comfishersci.calabsolu.cachemscene.com
Melting Point126-129 °C or 127-130 °C sigmaaldrich.comvinatiorganics.comvinatiorganics.com
Density1.20 g/cm³ vinatiorganics.comvinatiorganics.com
AppearanceSolid colorless powder vinatiorganics.comvinatiorganics.com
Solubility4g / 100ml (Solubility data varies, this value is from one source) vinatiorganics.com
PubChem CID7877 or 24865764 nih.govfishersci.befishersci.calabsolu.cauni.lu

Example Research Findings on N-tert-Butylacrylamide Copolymers

ComonomerPolymerization MethodInitiatorSolventTemperature (°C)NtBAAm Reactivity Ratio (r1)Comonomer Reactivity Ratio (r2)NotesSource
2,4-Dichlorophenyl methacrylate (B99206) (DCPMA)Free radical solutionAIBNDMF700.83 (Fineman-Ross), 1.16 (Kelen-Tudos)1.13 (Fineman-Ross), 0.72 (Kelen-Tudos)Copolymers showed antimicrobial activity. rasayanjournal.co.inresearchgate.net
N-vinyl pyrrolidone (NVP)Free radical polymerizationAIBNDioxane70Not explicitly stated in snippetNot explicitly stated in snippetCopolymers showed antimicrobial activity, activity increased with increasing mole % of NTB. psu.edu
Methyl Acrylate (MA)Semi-batch radicalNot specifiedEthanol/WaterVaried0.711.12Copolymer composition drift observed, consistent with reactivity ratios. mdpi.com
7-acryloyloxy-4-methyl coumarin (B35378) (AMC)Free radical polymerizationAIBNDMF601.15 (Fineman-Ross), 1.16 (Kelen-Tudos)0.70 (Fineman-Ross), 0.72 (Kelen-Tudos)NTB is more reactive than AMC; random copolymers formed (r1*r2 ≈ 0.805). researchgate.net

The ability to copolymerize NtBAAm with a variety of other monomers allows for the creation of a wide array of polymers with tunable properties, making it a valuable component in the design of advanced macromolecular structures for specific applications in materials science and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B8293616 Butylacrylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-methylidenehexanamide

InChI

InChI=1S/C7H13NO/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H2,8,9)

InChI Key

GASMGDMKGYYAHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C(=O)N

Origin of Product

United States

N Tert Butylacrylamide Monomer Synthesis and Precursor Methodologies

Chemical Synthesis Pathways

The synthesis of N-tert-Butylacrylamide is predominantly achieved through the Ritter reaction, a well-established method in organic chemistry. wikipedia.org However, alternative routes have also been explored to optimize yield, purity, and reaction conditions.

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent in the presence of a strong acid. wikipedia.org For the synthesis of N-tert-Butylacrylamide, acrylonitrile (B1666552) and tert-butyl alcohol are the common reactants. The reaction proceeds via the electrophilic addition of a carbenium ion, generated from tert-butyl alcohol in a strong acid medium, to the nitrile group of acrylonitrile. The resulting nitrilium ion is then hydrolyzed to form the amide. wikipedia.orgmissouri.edu

A typical laboratory-scale synthesis involves the dropwise addition of concentrated sulfuric acid to a cooled solution of acrylonitrile, tert-butyl alcohol, and acetic acid. prepchem.com The reaction mixture is maintained at a controlled temperature, typically around 40°C, for a specific duration to ensure the completion of the reaction. prepchem.com The product, N-tert-Butylacrylamide, is then precipitated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. prepchem.com This method has been reported to yield N-tert-Butylacrylamide with a melting point of 124-126°C and a yield of approximately 82.4%. prepchem.com

Table 1: Representative Ritter Reaction for N-tert-Butylacrylamide Synthesis

Reactants Reagents Reaction Conditions Yield Reference

It is important to note that this reaction can produce various impurities, making the purification process a critical step in obtaining high-purity N-tert-Butylacrylamide. google.com

Research into alternative synthetic pathways for N-tert-Butylacrylamide aims to improve reaction efficiency and product purity under milder conditions. One such modified Ritter reaction involves the use of tert-butyl acetate (B1210297) and a nitrile in the presence of a catalytic amount of a solid acid catalyst, such as BF3 immobilized on functionalized magnetic nanoparticles. chemicalbook.com This heterogeneous catalyst allows for easier separation from the reaction mixture. The reaction can be carried out under neat (solvent-free) conditions at room temperature. chemicalbook.com After the reaction is complete, the product can be extracted and further purified by recrystallization. chemicalbook.com This method has been reported to achieve a high yield of up to 95%. chemicalbook.com

Another approach utilizes benzhydrol and nitriles in refluxing formic acid to produce amides. organic-chemistry.org These milder conditions are particularly advantageous for the preparation of acrylamides as they prevent the polymerization of the nitrile. organic-chemistry.org This method avoids the need for strong acid catalysts and extensive chromatographic purification. organic-chemistry.org

Monomer Purification and Characterization Techniques

The purity of the N-tert-Butylacrylamide monomer is paramount for its successful polymerization. Various techniques are employed to purify the crude product obtained from synthesis, with a significant focus on recrystallization and the purification of precursors.

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The choice of solvent is critical and is based on the principle that the desired compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, while impurities remain either soluble or insoluble at both temperatures. mt.com

For N-tert-Butylacrylamide, several solvents have been investigated for recrystallization. Warm, dry benzene (B151609) has been successfully used to recrystallize the monomer, resulting in white crystals with a melting point of 94°C and a yield of 87%. rasayanjournal.co.insphinxsai.com Methanol is another effective solvent for the recrystallization of N-tert-Butylacrylamide. rasayanjournal.co.in The crude product can be dissolved in methanol, and upon cooling, purified crystals of N-tert-Butylacrylamide are obtained. rasayanjournal.co.in Alcohols such as methyl alcohol, ethyl alcohol, and isopropyl alcohol are suitable for recrystallization due to the high solubility of N-tert-Butylacrylamide in them. google.com Methyl alcohol is often preferred due to its high solvency and miscibility with water. google.com The crude crystals are typically dissolved in the alcohol at a temperature between 50-80°C, and recrystallization occurs upon cooling to 20°C. google.com

Table 2: Solvents for Recrystallization of N-tert-Butylacrylamide

Solvent Reported Melting Point of Recrystallized Product Reference
Benzene 94°C rasayanjournal.co.insphinxsai.com
Methanol Not specified rasayanjournal.co.in

In some cases, a two-solvent system can be employed for recrystallization. reddit.com This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) to induce crystallization. rochester.edu

A common purification procedure for acrylonitrile involves several steps. rasayanjournal.co.insphinxsai.com First, it is washed with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% NaOH) to remove the acidic inhibitor. rasayanjournal.co.insphinxsai.com This is followed by a wash with a dilute acid solution, such as 3% orthophosphoric acid, to remove any basic impurities. rasayanjournal.co.insphinxsai.com After washing with distilled water, the acrylonitrile is dried over an anhydrous drying agent like calcium chloride. rasayanjournal.co.insphinxsai.com The final step is distillation, often under reduced pressure and in a nitrogen atmosphere, to obtain pure acrylonitrile. rasayanjournal.co.insphinxsai.com

Extractive distillation is another technique used for the large-scale purification of acrylonitrile. google.comgoogle.com This process involves distilling the crude acrylonitrile in the presence of a solvent, typically water, to improve the separation of impurities like acetonitrile. google.comgoogleapis.com The purified acrylonitrile is then recovered as an overhead product. google.com

Polymerization Kinetics and Mechanisms of N Tert Butylacrylamide

Homopolymerization Investigations

The formation of poly(N-tert-Butylacrylamide) through the linking of N-t-BA monomers has been explored using both conventional and controlled radical polymerization methods.

Conventional free radical polymerization of N-tert-Butylacrylamide has been investigated to understand its fundamental kinetic parameters. The propagation rate coefficient (k_p), a key parameter dictating the rate of polymer chain growth, has been determined under various conditions using the pulsed laser polymerization-size exclusion chromatography (PLP-SEC) technique. rsc.org

Research has shown that the solvent plays a significant role in the polymerization kinetics of N-t-BA. researchgate.net Due to the monomer's limited solubility in ethanol and water, studies are often conducted in these polar media or their mixtures. rsc.org For instance, at 30°C with a 10 wt% monomer concentration, the k_p value for N-t-BA was found to be 12.7 × 10³ L mol⁻¹ s⁻¹ in pure ethanol and increased to 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture. rsc.org This indicates that the presence of water can enhance the rate of propagation. The chain-growth rates are influenced by both the weight fraction of the monomer in the solution and the specific composition of the solvent mixture. rsc.org

Further studies have quantified the rate coefficients for N-t-BA radical homopolymerization at different temperatures. These investigations provide essential data for developing kinetic models that can predict polymerization behavior and polymer properties. mdpi.com A notable aspect of N-t-BA polymerization in alcohol solvents is the occurrence of chain transfer to the solvent, which can limit the achievable molecular weight of the polymer. researchgate.net Studies using Mayo analysis have shown that the chain transfer constant (C_tr,S) increases with the length of linear alcohol chains. The use of a branched alcohol, such as 3-methyl-3-pentanol, resulted in the lowest chain transfer constant, enabling the synthesis of higher molecular weight polymers. researchgate.net

Propagation Rate Coefficients (k_p) for N-tert-Butylacrylamide Homopolymerization
SolventMonomer Concentration (wt%)Temperature (°C)k_p (L mol⁻¹ s⁻¹)
Ethanol103012.7 × 10³
Ethanol/Water (75/25 w/w)103013.8 × 10³
Ethanol/Water (75/25 w/w)2070Data derived from rate expressions

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques have been applied to N-tert-Butylacrylamide. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for a more uniform growth of polymer chains.

Nitroxide-Mediated Polymerization (NMP) has been shown to be a viable method for the controlled polymerization of acrylamides. researchgate.net The development of specific nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (commonly known as SG1), has extended the applicability of NMP to include acrylic monomers like N-t-BA. researchgate.net

Successful NMP of N-t-BA has been reported, yielding polymers with controlled molecular weights and narrow polydispersities (M_w/M_n), typically in the range of 1.2 to 1.3. researchgate.net The choice of solvent is also critical in NMP to minimize side reactions. For example, the selection of an appropriate branched alcohol solvent has been shown to reduce chain transfer events, thereby facilitating the synthesis of higher molecular weight poly(N-tert-Butylacrylamide). researchgate.net

RAFT polymerization is a highly versatile controlled radical polymerization technique applicable to a wide range of monomers, including acrylamides. The process relies on a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low dispersity.

A polymerization process is considered controlled or "living" if it exhibits several key features. cmu.edu These include a linear increase in the number-average molecular weight (M_n) with monomer conversion and first-order kinetics with respect to the monomer. cmu.eduresearchgate.net The resulting polymers should have a narrow molecular weight distribution, with polydispersity indices (PDI or M_w/M_n) typically below 1.3. mdpi.com Furthermore, the polymer chains retain their active end-functionalities, allowing for the synthesis of block copolymers through sequential monomer addition. cmu.edu

While specific detailed kinetic studies on the RAFT homopolymerization of N-t-BA are not extensively documented in the provided search results, the successful synthesis of block copolymers containing a poly(N-tert-Butylacrylamide) segment via RAFT strongly suggests that the homopolymerization proceeds with these controlled/living characteristics. For related acrylamide (B121943) monomers, RAFT polymerization has been shown to produce well-defined homopolymers with targeted molecular weights and narrow molar mass dispersity. researchgate.netnih.gov

Despite its effectiveness, RAFT polymerization can present kinetic challenges. One common issue observed in the RAFT polymerization of acrylates and related monomers is the presence of an induction or inhibition period at the beginning of the reaction. researchgate.net This period of slow polymerization can be influenced by the choice of the RAFT agent's R and Z groups, the solvent, and the reaction temperature. researchgate.net For some substituted acrylamides, dithiobenzoate-based CTAs can lead to significant induction periods, which are attributed to the slow fragmentation of the intermediate radical species or the occurrence of irreversible termination reactions. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Thermal and Radiation-Induced Polymerization Processes

The polymerization of N-tert-butylacrylamide (NtBA) can be initiated through both thermal and radiation-induced methods. The acrylamide family of monomers, including NtBA, are versatile chemical intermediates primarily used in the production of polymers and copolymers with polar functional groups. scispace.com

Radiation-induced solid-state post-polymerization has been investigated for a series of N-tert-alkylacrylamides. iaea.org This process involves irradiating the monomer in its solid state and then allowing polymerization to proceed at a temperature where the monomer is still solid but the chains can propagate. The structure of the specific monomer influences its reactivity at different temperatures and its activation energy. iaea.org

Gamma radiation is a common method for inducing polymerization. For instance, in the polymerization of bis(amino acid)fumaramide gel assemblies, a cobalt-60 (60Co) source has been used as a polymerization initiator. mdpi.com The degree of polymerization in such systems can be dependent on the applied dose of irradiation. mdpi.com When subjected to gamma irradiation, materials can undergo changes in their internal microstructures, affecting properties like the glass transition temperature. mdpi.com The process can lead to the formation of free radicals, which then initiate polymerization. In crystalline structures, these radicals may become trapped due to reduced molecular mobility. mdpi.com

Copolymerization Systems and Reactivity Studies

Free Radical Copolymerization Systems

In the free-radical, bulk copolymerization of methacrylate (B99206) monomers with ethylene glycol dimethacrylate, the reaction kinetics and molecular structure development are influenced by the n-alkyl ester side chains of the methacrylate monomers. nih.gov Generally, in such systems, a vinyl group on one monomer can react with a vinyl group on the other, leading to a stable copolymer chain. nih.gov The use of a crosslinking agent like EDMA introduces a second vinyl group, which can participate in the polymerization to form a three-dimensional network.

The free radical solution polymerization of N-tert-butylacrylamide (NTB) with 8-quinolinyl methacrylate (QMA) has been synthesized in dimethylformamide (DMF) at 70°C using azobisisobutyronitrile (AIBN) as an initiator. jchps.com The resulting copolymers were characterized to determine their composition and reactivity ratios. jchps.com

The monomer reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type versus the other monomer, were determined using methods such as the Fineman-Ross (F-R) and Kelen-Tudos (K-T) plots. For the NTB (M1) and QMA (M2) system, the reactivity ratios were found to be r1 > r2, indicating that the copolymer contains a greater proportion of NTB units. jchps.com The product of the reactivity ratios (r1 * r2) was found to be approximately 1.00, which suggests the formation of a random distribution of monomer units in the copolymer chains. jchps.com

Table 1: Reactivity Ratios for the Copolymerization of N-tert-Butylacrylamide (M1) with Quinolinyl Methacrylate/Acrylate (B77674) (M2)

Co-monomer (M2) Method r1 (NTB) r2 (M2) r1 * r2 Reference
Quinolinyl Methacrylate (QMA) - > r2 - ~1.00 jchps.com
Quinolinylacrylate (QA) Fineman-Ross 8.0 0.60 4.8 researchgate.net
Quinolinylacrylate (QA) Kelen-Tudos 8.0 0.61 4.88 researchgate.net

The copolymerization of N-vinyl pyrrolidone (NVP) with acrylate monomers is a topic of interest, particularly in industrial formulations and photopolymerization systems. radtech.org NVP is often used as a reactive diluent to increase the polymerization rate and conversion, especially in the presence of oxygen. radtech.org

Studies on the copolymerization of NVP with butyl acrylate have reported reactivity ratios of r1 = 0.02 for NVP and r2 = 0.8 for butyl acrylate, indicating a tendency towards alternating copolymerization since the product of the reactivity ratios is close to zero. radtech.org This suggests that cross-propagation between NVP and acrylate monomers is very favorable and contributes significantly to the increased polymerization rate observed in these systems. radtech.org NVP is generally considered a less reactive monomer in radical copolymerization. nih.gov

In multifunctional acrylate systems, the inclusion of NVP has been shown to increase the rate of polymerization for all acrylate monomers studied, with the relative rate increase becoming more pronounced with higher monomer functionality. radtech.org This behavior is linked to the copolymerization characteristics of NVP and acrylates, including the prevalence of reaction diffusion termination. radtech.org

The effect of solvent on the radical copolymerization propagation kinetics of methyl acrylate (MA) with N-tert-butyl acrylamide (t-BuAAm) has been investigated using the pulsed laser polymerization-size exclusion chromatography (PLP-SEC) technique. rsc.org

At 30°C and for a 10 wt% solution of t-BuAAm, the homopropagation rate coefficient (kp,tBuAAm) was determined to be 12.7 × 103 L mol−1 s−1 in ethanol (EtOH) and 13.8 × 103 L mol−1 s−1 in a 75/25 w/w EtOH/water mixture. rsc.org These values are approximately 2.5 to 3.0 times lower than the propagation rate coefficient for MA under similar conditions. rsc.org

In the copolymerization system, the composition-averaged copolymerization propagation rate coefficient (kp,cop) was found to increase systematically with a higher content of MA in the comonomer mixture. rsc.org The experimental data for these copolymerizations in ethanol-rich systems can be well-represented by the terminal model, provided that the influence of the solvent on the two homopropagation values is taken into account. rsc.org However, this model is less accurate when the polymerization is conducted in solvent mixtures with a higher water content (50% or greater). rsc.org

N-tert-Butylacrylamide (NTB) with 7-acryloyloxy-4-methyl coumarin (B35378) (AMC)

The copolymerization of N-tert-butylacrylamide (NTB) and 7-acryloyloxy-4-methyl coumarin (AMC) has been investigated in a dimethylformamide (DMF) medium at 60°C, with azobisisobutyronitrile (AIBN) serving as the initiator. sphinxsai.com The composition of the resulting copolymers was ascertained using ¹H-NMR spectroscopy. sphinxsai.com

To determine the polymerization kinetics, the reactivity ratios of the monomers were calculated using both the Fineman-Ross and Kelen-Tudos methods. The results from these analyses were consistent, indicating the relative reactivity of each monomer in the copolymerization process. According to the Fineman-Ross method, the reactivity ratios were found to be r₁(NTB) = 1.15 and r₂(AMC) = 0.70. The Kelen-Tudos method yielded similar values of r₁(NTB) = 1.16 and r₂(AMC) = 0.72. sphinxsai.com

These reactivity ratios offer insight into the polymerization mechanism. Since r₁ is greater than 1, it suggests that the propagating chain ending in an NTB radical prefers to add another NTB monomer (homo-propagation) rather than an AMC monomer (cross-propagation). Conversely, with r₂ being less than 1, it indicates that a propagating chain with an AMC radical at its end is more likely to add an NTB monomer than another AMC monomer. sphinxsai.com Collectively, these values demonstrate that NTB is the more reactive monomer in this pair. The product of the reactivity ratios (r₁ * r₂) is approximately 0.8, which is less than 1, suggesting the formation of random copolymers. sphinxsai.com

Table 1: Reactivity Ratios for NTB (r₁) and AMC (r₂) Copolymerization

Methodr₁ (NTB)r₂ (AMC)r₁ * r₂
Fineman-Ross1.150.700.805
Kelen-Tudos1.160.720.835
N-tert-Butylacrylamide (NTB) with 2,4-Dichlorophenyl methacrylate (DCPMA)

The radical copolymerization of N-tert-butylacrylamide (NTB) with 2,4-Dichlorophenyl methacrylate (DCPMA) was conducted in a dimethylformamide (DMF) solution at 70°C, initiated by azobisisobutyronitrile (AIBN). researchgate.netrasayanjournal.co.in The compositions of the synthesized copolymers were determined through ¹H-NMR analysis. rasayanjournal.co.in

The monomer reactivity ratios were calculated to understand the kinetics of the polymerization. Using the Fineman-Ross and Kelen-Tudos linearization methods, the reactivity ratios were determined to be r₁(NTB) = 0.83 and r₂(DCPMA) = 1.13. researchgate.netrasayanjournal.co.in

The value of r₁ being less than 1 indicates that an NTB-terminated radical chain favors reacting with a DCPMA monomer (cross-propagation) over another NTB monomer. In contrast, the r₂ value being greater than 1 suggests that a DCPMA-terminated radical chain prefers to add another DCPMA monomer (homo-propagation). These ratios together imply that DCPMA is generally more reactive than NTB in this copolymerization system, leading to copolymers with a higher proportion of DCPMA units. The product of the reactivity ratios (r₁ * r₂) is 0.94, which points toward the formation of a random copolymer. rasayanjournal.co.in

Table 2: Reactivity Ratios for NTB (r₁) and DCPMA (r₂) Copolymerization

Methodr₁ (NTB)r₂ (DCPMA)r₁ * r₂
Fineman-Ross & Kelen-Tudos0.831.130.94
N-tert-Butylacrylamide (NTB) with 2-methyl-N-1,3-thiazole-2-acrylamide (TMA)

The copolymerization of N-tert-butylacrylamide (NTB) with 2-methyl-N-1,3-thiazole-2-acrylamide (TMA) was performed in 1,4-dioxane at 60°C, with AIBN as the initiator. researchgate.networldwidejournals.com The resulting copolymers were analyzed by ¹H-NMR spectroscopy to determine their composition. The monomer reactivity ratios were evaluated using the Fineman-Ross, Kelen-Tudos, and extended Kelen-Tudos methods. From these reactivity ratios, the mean sequence lengths of the monomers within the copolymer chains were also estimated. researchgate.networldwidejournals.com The thermal stability of the copolymers was found to increase with a higher mole fraction of NTB. researchgate.net

N-t-Butylacrylamide (TBA) with Acrylamide (AAm)

The copolymerization of N-t-butylacrylamide (TBA, also abbreviated as NTBAM) with acrylamide (AAm) presents a unique case due to the differing solubilities of the monomers, with TBA being insoluble in water. researchgate.net This has necessitated the use of solvents like methanol, t-butanol, or aqueous mixtures of these alcohols to achieve effective copolymerization. researchgate.net

Kinetic studies comparing the propagation rate coefficients (kₚ) of TBA and AAm have been conducted. In an ethanol/water mixture at 30°C, the kₚ for TBA (tBuAAm) is noted to be 4.5 times lower than that of acrylamide in water at the same temperature, highlighting the lower reactivity of TBA. The resulting copolymers have been characterized by various methods, including photoacoustic Fourier transform infrared spectroscopy and ¹³C NMR spectroscopy. Characterization of the copolymers showed degrees of polymerization in the range of 4.1–5.9 × 10⁴ monomer units and molecular weights between 3.25–4.5 × 10⁶ g/mol , containing 15 to 36 mol % of TBA. researchgate.net

Tert-Butyl Acrylamide (TBA) with Octyl Acrylate (OA)

Homopolymers of tert-Butyl Acrylamide (TBA) and Octyl Acrylate (OA), as well as their copolymers, have been synthesized. uobaghdad.edu.iq The copolymerization kinetics were studied to determine the reactivity ratios of this monomer pair. Using the Fineman-Ross method, the reactivity ratios were calculated to be r₁(TBA) = 0.222 and r₂(OA) = 0.434. researchgate.net

Both reactivity ratio values are less than one, which indicates that both types of growing polymer chains (one ending in a TBA radical and one ending in an OA radical) prefer to react with the other monomer (cross-propagation) rather than with a monomer of the same type (homo-propagation). This tendency often leads to the formation of alternating copolymers.

Table 3: Reactivity Ratios for TBA (r₁) and OA (r₂) Copolymerization

Methodr₁ (TBA)r₂ (OA)
Fineman-Ross0.2220.434
N-tert-Butylacrylamide (NtBA) with N-isopropylacrylamide (NIPAM)

Controlled Radical Copolymerization Approaches

In addition to conventional free radical polymerization, N-tert-butylacrylamide can be polymerized using controlled radical polymerization (CRP) techniques, which allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) has been successfully applied to tert-butyl acrylate, a structurally similar monomer. This process typically uses a copper catalyst system (e.g., CuBr complexed with ligands like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine) and an alkyl halide initiator. cmu.edu For tert-butyl acrylate, it was found that adding a solvent was necessary to create a homogeneous catalytic system and slow the polymerization rate, which is crucial for obtaining well-defined polymers with low polydispersity. cmu.edu This suggests that similar controlled conditions could be applied to N-tert-butylacrylamide. The resulting polymers can be used as macroinitiators to form block copolymers. cmu.edu

Nitroxide-Mediated Polymerization (NMP) is another effective CRP method for acrylamide-type monomers. NMP has been specifically used for the copolymerization of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (TBAM). researchgate.net This technique offers a pathway to synthesize well-defined statistical copolymers of these functional monomers. Historically, NMP was limited to styrenic monomers, but recent advancements with specific nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)]nitroxide (SG1) have expanded its applicability to include acrylamides. researchgate.net

Terpolymerization Formulations

N-tert-Butylacrylamide (t-BuAAm) with Methyl Acrylate (MA) and Acrylic Acid (AA)

Terpolymers of N-tert-butylacrylamide (t-BuAAm), methyl acrylate (MA), and acrylic acid (AA) are of interest for applications such as personal care products. researchgate.net The radical polymerization kinetics of these monomers, particularly in polar solvents like alcohol/water mixtures, are complex due to the influence of hydrogen bonding. researchgate.net The solvent can significantly alter the polymerization kinetics compared to bulk or non-polar solvent systems. researchgate.net

A mechanistic model originally developed for the copolymerization of MA and t-BuAAm has been extended to represent the terpolymerization system that includes AA. researchgate.net Foundational studies on the MA/t-BuAAm copolymer system provide key kinetic data. The propagation rate coefficient (k_p) for t-BuAAm is influenced by the solvent composition. rsc.org For instance, at 30°C in a solution with 10 wt% t-BuAAm, the k_p value is significantly lower than that for MA under similar conditions. rsc.org The terminal model for copolymerization has been shown to represent the experimental data well in ethanol-rich systems, but it is less effective when the water content in the solvent mixture is high (50% or greater). rsc.org

Table 2: Homopropagation Rate Coefficients (k_p) at 30°C

Monomer Solvent k_p (L mol⁻¹ s⁻¹)
N-tert-Butylacrylamide Ethanol (EtOH) 12.7 x 10³
N-tert-Butylacrylamide 75/25 w/w EtOH/H₂O 13.8 x 10³

Data from a study on the radical copolymerization kinetics of N-tert-butyl acrylamide and methyl acrylate. rsc.org

N-t-Butylacrylamide (TBA) with Acrylamide (AAm) and Sodium Alginate

Temperature-sensitive hydrogels have been formulated through the free radical polymerization of N-t-butylacrylamide (TBA), acrylamide (AAm), and the natural polysaccharide sodium alginate. researchgate.net In this system, methylenebisacrylamide (MBA) is typically used as a water-soluble crosslinker and ammonium persulfate (APS) serves as the initiator. researchgate.net The resulting chemical structure of the terpolymer hydrogels can be confirmed using Fourier Transform Infrared (FT-IR) spectroscopy and thermogravimetric analysis (TGA). researchgate.net The morphology of these hydrogels is often examined by scanning electron microscopy (SEM). researchgate.net Research has shown that altering the initial ratio of TBA to AAm allows for the tuning of the hydrogel's properties. researchgate.net

Poly N-isopropylacrylamide (PNIPAM), poly N-tert-Butylacrylamide (PBAM), and Poly Acrylic Acid (PAA)

Multi-responsive nanocomposite hydrogels can be synthesized by the free radical polymerization of N-isopropylacrylamide, N-tert-butylacrylamide, and acrylic acid, which form PNIPAM, PBAM, and PAA segments, respectively. nih.gov These hydrogels exhibit sensitivity to pH, temperature, and salt ions. nih.gov Such materials can be designed as active materials for controlled release applications, for example, by embedding an antibacterial agent like thymol (B1683141). nih.gov

Characterization of these nanocomposite hydrogels involves techniques such as SEM, Atomic Force Microscopy (AFM), FT-IR, and zeta sizer analysis to confirm their structure and responsive nature. nih.gov Studies have shown that the release profile of embedded substances can be controlled by the polymer composition and external temperature. For instance, a hydrogel with a PNIPAM/PBAM ratio of 65:35 loaded with thymol demonstrated a significantly longer release time (over 24 hours) at lower temperatures compared to a much shorter release time (around 6 hours) at higher temperatures. nih.gov

Table 3: List of Chemical Compounds

Compound Name Abbreviation
N-tert-Butylacrylamide t-BuAAm, TBA, TBAM, NtBA
N-acryloylmorpholine NAM
Styrene
N-isopropylacrylamide NIPAM
Polystyrene poly(STY)
2,2′-azobisisobutyronitrile AIBN
N,N-dimethylformamide DMF
Toluene
Methyl Acrylate MA
Acrylic Acid AA
Acrylamide AAm
Sodium Alginate
Methylenebisacrylamide MBA
Ammonium Persulfate APS
Poly N-isopropylacrylamide PNIPAM
Poly N-tert-Butylacrylamide PBAM
Poly Acrylic Acid PAA
Thymol
1-octanol
Ethanol EtOH

N-Tertiary Butyl Acrylamide (TBA) with ATBS and Acrylic Acid (AA)

The terpolymerization of N-tert-butylacrylamide (TBA) with 2-acrylamido-2-methylpropane sulfonic acid (ATBS) and acrylic acid (AA) results in multifunctional polymers with a wide range of applications, particularly in personal care products. The kinetics of such terpolymerization reactions are complex and significantly influenced by the reaction conditions, including the solvent system.

In a study on the radical solution terpolymerization of TBA, methyl acrylate (MA), and acrylic acid (AA), which serves as a model for understanding similar systems involving ATBS, the polymerization kinetics were found to be heavily dependent on the solvent composition. Solvents capable of forming or disrupting hydrogen bonds can cause the polymerization kinetics of these monomers to deviate from their behavior in bulk or non-polar solvents. For instance, the use of alcohol/water solutions is common for synthesizing these terpolymers. A mechanistic model developed for the copolymerization of MA and TBA can be extended to represent the terpolymerization system including AA. This model accounts for the influence of hydrogen-bonding solvents on the polymerization kinetics. The data from batch and semi-batch terpolymerization can be effectively represented by both a reduced acrylate/TBA copolymerization model and a full terpolymerization implementation, highlighting the intricate interplay of the comonomers and the solvent.

The properties of copolymers containing acrylic acid are significantly influenced by the carboxylic moiety, which imparts pH-dependent charge and hydrogen-bonding capacity. This is a key consideration in the terpolymerization with TBA and ATBS, as the resulting polymer's behavior in aqueous solutions will be governed by these functional groups.

Fundamental Polymerization Kinetic Studies

Understanding the fundamental kinetics of N-tert-butylacrylamide polymerization is essential for controlling the polymer's microstructure and, consequently, its macroscopic properties. This involves determining key kinetic parameters and understanding the influence of various reaction parameters.

The determination of monomer reactivity ratios is fundamental to predicting the composition of a copolymer chain. These ratios, typically denoted as r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. The Fineman-Ross and Kelen-Tudos methods are two widely used linear graphical methods for determining these ratios from experimental data of copolymer composition at low conversions.

For the copolymerization of N-tert-butylacrylamide (NTB or M1) with various comonomers, these methods have been successfully applied. For instance, in the copolymerization of NTB with 2,4-dichlorophenyl methacrylate (DCPMA or M2) in DMF at 70°C, the reactivity ratios were determined to be r1(NTB) = 0.83 and r2(DCPMA) = 1.13 by both Fineman-Ross and Kelen-Tudos methods rasayanjournal.co.in. Similarly, for the copolymerization of NTB with quinolinyl methacrylate (QMA), the reactivity ratios were also determined, providing insight into the copolymer's microstructure.

The Fineman-Ross equation is given by:

where G and H are functions of the mole fractions of the monomers in the feed (f1, f2) and in the copolymer (F1, F2). A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to -r2.

The Kelen-Tudos method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:

where η and ξ are functions of G and H, and α is an arbitrary constant. A plot of η versus ξ gives a straight line from which r1 and r2 can be determined.

Monomer Reactivity Ratios for N-tert-Butylacrylamide (M1) with Various Comonomers (M2)
Comonomer (M2)r1 (NTB)r2 (M2)MethodReference
2,4-Dichlorophenyl methacrylate (DCPMA)0.831.13Fineman-Ross, Kelen-Tudos rasayanjournal.co.in
Methyl Acrylate (MA)0.711.12In-situ NMR rsc.org

The choice of solvent can have a profound impact on the rate of polymerization and the characteristics of the resulting polymer, such as molecular weight and composition. This is particularly true for monomers like N-tert-butylacrylamide that can participate in hydrogen bonding.

Polar solvents can form hydrogen bonds with monomers and/or disrupt existing monomer-monomer hydrogen bonds, which in turn affects the polymerization kinetics mdpi.com. The effect of solvent on the radical copolymerization propagation kinetics of methyl acrylate (MA) with N-tert-butylacrylamide (tBuAAm) has been studied in polar media. The data suggest that hydrogen bonding is a key factor influencing the propagation rate coefficient (kp). For instance, the kp value for tBuAAm was found to increase when moving to a more aqueous environment, indicating that hydrogen bonding with water enhances its reactivity researchgate.net.

The transition from organic solvents to aqueous media is a significant trend in the polymer industry for environmental reasons. However, for monomers with limited water solubility like N-tert-butylacrylamide, this presents challenges and opportunities. Studies on the radical polymerization of TBA in ethanol/water mixtures have shown that the polymerization rate can be significantly affected by the solvent composition mdpi.com.

For the copolymerization of methyl acrylate and N-tert-butylacrylamide, the kinetics in ethanol-rich systems with water are well-represented by the terminal model, provided the influence of the solvent on homopropagation kinetics is considered dntb.gov.uarsc.org. However, this model may fail to accurately represent the data when the water content in the solvent mixture is high (50% or greater) rsc.org. The propagation rate coefficient for TBA was found to be lower than that of methyl acrylate under equivalent conditions in ethanol and ethanol/water mixtures rsc.orgrsc.org. Specifically, at 30 °C with 10 wt% monomer, the kp for TBA was 12.7 × 10³ L mol⁻¹ s⁻¹ in ethanol and 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture rsc.orgrsc.org.

Propagation Rate Coefficients (kp) for N-tert-Butylacrylamide in Different Solvents at 30°C
Solventkp,tBuAAm (L mol⁻¹ s⁻¹)Reference
Ethanol12,700 rsc.orgrsc.org
75/25 w/w Ethanol/Water13,800 rsc.orgrsc.org

Reaction temperature is a critical parameter that influences the rate of polymerization, the molecular weight of the polymer, and in some cases, the monomer reactivity ratios. Generally, an increase in temperature leads to an increase in the rate of polymerization due to the higher kinetic energy of the molecules, which increases the frequency of successful collisions.

In the context of N-tert-butylacrylamide polymerization, studies have been conducted at various temperatures to understand its effect on the reaction kinetics. For example, the copolymerization of NTB with 2,4-dichlorophenyl methacrylate was carried out at 70°C rasayanjournal.co.in. The solubility of N-tert-butylacrylamide has been measured in various solvents at temperatures ranging from 279.15 K to 353.15 K, which is crucial for designing solution polymerization processes at different temperatures researchgate.net.

Polymerization Conversion Profiles (e.g., low conversion for kinetic parameters, high conversion for material properties)

The study of polymerization conversion profiles is essential for understanding the reaction kinetics and tailoring the final material properties of poly(N-tert-butylacrylamide) (p(t-BuAAm)). Experiments are often designed to target either low or high monomer conversion to achieve specific analytical goals.

Low Conversion for Kinetic Parameter Determination

Polymerizations carried out to low monomer conversion (typically below 10-20%) are crucial for determining fundamental kinetic parameters, as they minimize the influence of side reactions and changes in viscosity that become more prevalent at higher conversions. The pulsed laser polymerization–size exclusion chromatography (PLP-SEC) technique is a key method for measuring the propagation rate coefficient, kp. For N-tert-butylacrylamide (t-BuAAm), PLP-SEC studies have been conducted in various solvent systems to quantify the effect of the local environment on polymerization kinetics. For instance, at 30 °C with a 10 wt% monomer concentration, the kp for t-BuAAm was determined to be 12.7 × 103 L mol−1 s−1 in pure ethanol and increased to 13.8 × 103 L mol−1 s−1 in a 75/25 w/w mixture of ethanol and water . This increase is attributed to hydrogen bonding between the solvent and the monomer, which influences the reactivity of the propagating radical mdpi.comresearchgate.net.

Low conversion experiments are also fundamental for determining monomer reactivity ratios in copolymerization systems. In the free radical copolymerization of N-tert-butylacrylamide (NTB) with Quinolinylacrylate (QA), the reaction was intentionally stopped at a conversion below 10% to ensure the feed composition remained relatively constant, allowing for the accurate calculation of reactivity ratios using methods like the Fineman-Ross linearization researchgate.net.

Interactive Data Table: Propagation Rate Coefficients (kp) for t-BuAAm at Low Conversion

MonomerSolvent (w/w)Monomer Conc. (wt%)Temperature (°C)kp (L mol−1 s−1)
t-BuAAmEthanol103012.7 × 103
t-BuAAmEthanol/Water (75/25)103013.8 × 103

High Conversion for Material Properties

Achieving high monomer conversion is the primary goal for synthesizing polymers with specific material properties for various applications. The final properties of the polymer, such as molar mass, molar mass distribution (Đ), and thermomechanical characteristics, are directly linked to the reaction conditions sustained until high conversion is reached. For instance, the glass transition temperature (Tg) of a polymer is a critical property of the bulk material. The reported Tg for poly(N-tert-butylacrylamide) is 128 °C sigmaaldrich.comsigmaaldrich.com.

Mechanistic and Kinetic Modeling of Polymerization Processes (e.g., semi-batch operation, backbiting phenomena)

Mechanistic and kinetic modeling provides a powerful tool for understanding, optimizing, and controlling the polymerization of N-tert-butylacrylamide. These models consist of a series of differential equations representing the individual reaction steps, including initiation, propagation, termination, and chain transfer events.

Modeling of Semi-Batch Operations

Semi-batch reactor operation is widely used in industry to manage heat removal, control copolymer composition, and tailor polymer molar mass mdpi.comnih.gov. A key advantage of this process is the ability to maintain starved-feed conditions, where the monomer is fed into the reactor at a controlled rate. This keeps the instantaneous monomer concentration low, which is particularly beneficial for systems like the t-BuAAm/methyl acrylate copolymerization mdpi.comnih.gov.

A comprehensive kinetic model has been developed to describe the semi-batch solution copolymerization of t-BuAAm and methyl acrylate in an ethanol/water mixture. This model incorporates the influence of solvent composition on the propagation rate coefficients and accounts for complex reaction mechanisms, including backbiting mdpi.com. The model's predictions for monomer conversion profiles, polymer molar mass distributions (MMDs), and copolymer composition have shown excellent agreement with experimental data collected under various operating conditions (e.g., temperature, feed rate, solvent ratio) mdpi.comnih.gov. This validation confirms the model's utility as a tool for process optimization and control.

Modeling Backbiting Phenomena

Backbiting, or intramolecular chain transfer to polymer, is a significant side reaction in the radical polymerization of acrylate monomers. It leads to the formation of a mid-chain radical (MCR) which can then reinitiate propagation, resulting in short-chain branching researchgate.netrsc.org. While short-chain branches in poly(t-BuAAm) are difficult to detect directly via 13C NMR, kinetic evidence strongly suggests that backbiting occurs researchgate.net. Specifically, the rate of monomer conversion in t-BuAAm homopolymerization is observed to decrease as the initial monomer content is lowered, which is a characteristic sign of MCR formation via backbiting researchgate.net.

Mechanistic models for t-BuAAm polymerization explicitly include reaction steps for the formation of MCRs through backbiting and their subsequent consumption mdpi.comresearchgate.net. By fitting the model to experimental data, such as monomer conversion profiles and polymer molar mass, the kinetic coefficients for these backbiting reactions can be estimated. The successful application of a model that includes backbiting for both t-BuAAm and its comonomer, methyl acrylate, to describe both batch and semi-batch data validates the inclusion of this mechanism mdpi.comresearchgate.net. This detailed modeling is crucial for accurately predicting polymer microstructure and, consequently, the final material properties.

Interactive Data Table: Key Features of a Mechanistic Model for t-BuAAm Polymerization

Modeled PhenomenonDescriptionRelevance to p(t-BuAAm)
Semi-batch Operation Monomer and initiator are fed to the reactor over time.Allows for control of reaction heat, copolymer composition, and molar mass distribution at high conversion. mdpi.comnih.gov
Solvent Effects Hydrogen bonding from polar solvents (ethanol, water) alters propagation kinetics.The model incorporates solvent-dependent kp values to accurately predict reaction rates. mdpi.comresearchgate.net
Backbiting (Intramolecular Chain Transfer) A propagating radical abstracts a hydrogen atom from its own backbone, forming a mid-chain radical (MCR).Explains the reduced polymerization rate at lower monomer concentrations and influences polymer architecture. mdpi.comresearchgate.net
MCR Consumption The mid-chain radical can propagate with monomer or undergo other reactions.Affects the level of short-chain branching and the overall molar mass distribution of the final polymer. mdpi.com

Advanced Characterization Techniques for Butylacrylamide Based Polymers

Spectroscopic Analysis for Structure and Composition

Spectroscopic methods are indispensable for elucidating the molecular structure and composition of polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy offer detailed information about the arrangement of atoms and the presence of specific functional groups within the polymer chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of butylacrylamide-based polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the successful polymerization, ascertain the copolymer composition, and investigate the polymer's microstructure.

In the ¹H-NMR spectrum of N-tert-butylacrylamide (NTB) monomer, characteristic signals for the vinyl protons are observed between 5.59 and 6.28 ppm, the N-H proton appears around 7.27 ppm, and the tert-butyl protons give a strong singlet at approximately 1.42 ppm. researchgate.net Upon polymerization, the signals corresponding to the vinyl protons disappear, while new broad peaks appear in the upfield region, corresponding to the polymer backbone. For instance, in a copolymer of N-tert-butylacrylamide and 2,4-Dichlorophenyl methacrylate (B99206), the signals for the polymer backbone methine (-CH) and methylene (B1212753) (-CH₂) groups are observed in the range of 1.6–2.3 ppm and at 2.9 ppm, respectively. researchgate.net The tert-butyl group protons in the polymer typically appear as a broad signal between 1.1 and 1.4 ppm, and the amide proton (N-H) is found further downfield, around 8.0-8.1 ppm. researchgate.net

¹³C-NMR spectroscopy provides complementary information about the carbon skeleton of the polymer. By analyzing the chemical shifts of the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the carbons in the polymer backbone, it is possible to gain insights into the tacticity and sequence distribution in copolymers. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used for more complex systems to resolve overlapping signals and provide unambiguous assignments of both proton and carbon resonances. chromatographyonline.com

Table 1: Representative ¹H-NMR Chemical Shifts for N-tert-butylacrylamide (NTB) Monomer and a Copolymer
Functional GroupMonomer (NTB) Chemical Shift (ppm)Copolymer (NTB-co-DCPMA) Chemical Shift (ppm)
tert-butyl (-C(CH₃)₃)1.421.1 - 1.4
Vinyl (=CH₂)5.59 - 6.28-
Amide (-NH)7.278.0 - 8.1
Backbone -CH-1.6 - 2.3
Backbone -CH₂-2.9
Aromatic protons (from comonomer)-7.0 - 7.5

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in this compound-based polymers. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of amide and alkyl groups can be confirmed, verifying the incorporation of this compound into the polymer structure.

The IR spectrum of a this compound-containing polymer is dominated by strong absorption bands characteristic of the amide group. The N-H stretching vibration typically appears as a broad band around 3301 cm⁻¹. researchgate.net The carbonyl (C=O) stretching of the amide group, often referred to as the Amide I band, is observed as a very strong peak at approximately 1649 cm⁻¹. researchgate.net The N-H bending vibration, or the Amide II band, is found around 1543 cm⁻¹. researchgate.net

Additionally, the presence of the butyl group is confirmed by C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of C-H bonds in the alkyl chains are observed in the 2850-3000 cm⁻¹ region. For copolymers containing other functional groups, such as esters from an acrylate (B77674) comonomer, a characteristic C=O stretching band for the ester will appear, typically in the range of 1718–1722 cm⁻¹. researchgate.net The presence of these distinct bands in the IR spectrum provides clear evidence of the copolymer's composition.

Table 2: Characteristic FTIR Absorption Bands for this compound-based Polymers
Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching~ 3301
C-H (Alkyl)Stretching2850 - 3000
C=O (Amide I)Stretching~ 1649
N-H (Amide II)Bending~ 1543
C=O (Ester, in copolymers)Stretching1718 - 1722
C-H (Isopropyl, in copolymers)Bending1350 - 1450

Thermal Properties and Stability Assessment

Understanding the thermal behavior of this compound-based polymers is essential for determining their processing conditions and service temperature limits. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques used to evaluate their thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. The resulting TGA curve provides valuable information about the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at high temperatures.

For this compound-based polymers, the thermal stability is influenced by factors such as the polymer's molecular weight, the nature of the comonomer, and the presence of any crosslinking. Generally, these polymers exhibit good thermal stability, with decomposition often occurring in multiple steps, especially for copolymers. youtube.com The initial weight loss may be attributed to the loss of moisture or residual solvent, followed by the degradation of the polymer side chains and finally the decomposition of the main polymer backbone at higher temperatures. For instance, in copolymers, the different monomer units may degrade at different temperatures, leading to a multi-step decomposition profile. youtube.com The data obtained from TGA, such as the onset decomposition temperature (T_onset) and the temperature of maximum degradation rate (T_max), are critical parameters for assessing the thermal endurance of these materials.

Table 3: Representative TGA Data for a Thermoresponsive Acrylamide-based Polymer (Poly(N-isopropylacrylamide))
Heating Rate (°C/min)T_onset (°C)T_max (°C)T_endset (°C)Residue at 700 °C (%)
5389.9408.8425.713.5
10400.1419.2436.011.9
15405.3424.8441.510.8
20409.1429.1445.89.9

Note: This data for a related acrylamide (B121943) polymer illustrates the typical parameters measured in TGA. The values for this compound-based polymers would be expected to show similar trends.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is widely used to determine the glass transition temperature (Tg) of amorphous polymers or the amorphous regions of semi-crystalline polymers. mdpi.com The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which significantly impacts the material's mechanical properties. mdpi.com

In a DSC thermogram, the glass transition is observed as a step-like change in the baseline of the heat flow signal. mdpi.com For this compound-based homopolymers, a single Tg would be expected. However, for copolymers, the thermal behavior can be more complex. Depending on the miscibility of the constituent polymer blocks, a copolymer may exhibit a single Tg, indicating that the components are miscible, or two distinct Tgs, corresponding to the individual glass transitions of the immiscible phases. polyanalytik.com The value of the Tg is influenced by the chemical structure of the polymer, including the bulkiness of the side groups and the intermolecular forces. The incorporation of bulky butyl groups in the polymer chain can affect chain mobility and thus influence the glass transition temperature.

Table 4: Representative Glass Transition Temperatures (Tg) for Acrylamide-based Copolymers
Polymer SystemTg (°C)
Polystyrene (PS) block in a copolymer85
Poly(N-isopropylacrylamide) (PNIPAm) block in a copolymer133
Poly(N,N-dimethylacrylamide) (PDMA) homopolymer116.8
Copolymers of NIPAM and DMAIntermediate values between the homopolymers

Note: The Tg of this compound-based polymers will be influenced by their specific composition and molecular weight.

Molecular Weight Distribution and Architecture

The molecular weight and its distribution are fundamental characteristics of polymers that significantly influence their physical and mechanical properties, such as viscosity, toughness, and processability. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters.

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. The output from the GPC instrument is a chromatogram that represents the distribution of molecular sizes in the sample. From this distribution, several important average molecular weights can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the z-average molecular weight (Mz).

The polydispersity index (PDI), calculated as the ratio of Mw to Mn (PDI = Mw/Mn), is a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI value close to 1.0 indicates a narrow distribution, where the polymer chains are of similar length, which is often a hallmark of a well-controlled polymerization process like living radical polymerization. researchgate.net Higher PDI values signify a broader distribution of chain lengths. The molecular architecture, whether linear, branched, or star-shaped, also influences the hydrodynamic volume and can be inferred from GPC data, often in conjunction with other techniques like light scattering.

Table 5: Representative Molecular Weight Data for Polymers Synthesized by Controlled Radical Polymerization
Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Triblock Copolymer 125,00026,0001.04
Triblock Copolymer 248,00050,4001.05
Six-armed Star Polymer15,00016,6501.11
Six-armed Star Polymer32,00036,1601.13

Note: These values are representative of well-defined polymers and illustrate the typical data obtained from GPC analysis. The specific values for this compound-based polymers will depend on the synthesis conditions.

Morphological and Microstructural Characterization

Understanding the physical structure and arrangement of polymer chains is critical, especially for materials like hydrogels where the network architecture dictates properties such as swelling and mechanical strength.

Scanning Electron Microscopy (SEM) is an essential high-resolution imaging tool for visualizing the microarchitecture of polymers. encyclopedia.pubnih.gov It is widely employed to characterize the surface topography and internal structure of materials like this compound-based hydrogels. nih.govresearchgate.net The technique involves bombarding a prepared sample with a focused beam of electrons. The interaction of these electrons with the sample generates secondary and backscattered electrons, which are collected by detectors to form an image. encyclopedia.pubnih.gov

For hydrogels, SEM analysis can reveal detailed information about the porous network structure, including pore size, pore distribution, and the interconnectivity of the polymer matrix. nih.gov Because hydrogels are highly hydrated, sample preparation is a critical step to avoid artifacts. nih.gov Techniques such as freeze-drying or cryogenic SEM (cryo-SEM) are often used to preserve the network structure in a state that is as close to its swollen form as possible. encyclopedia.pubnih.gov

X-ray Diffraction (XRD) is a primary technique used to investigate the arrangement of polymer chains and determine the degree of crystallinity in a material. drawellanalytical.comintertek.com Polymers can exist in various forms, from highly crystalline, where chains are ordered in a regular lattice, to completely amorphous, where chains are randomly entangled. thermofisher.comicdd.com Many polymers, including those based on this compound, are semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. drawellanalytical.com

In an XRD experiment, a beam of X-rays is directed at the polymer sample. Crystalline regions will diffract the X-rays at specific angles, producing sharp, well-defined peaks in the diffraction pattern. drawellanalytical.comicdd.com In contrast, amorphous regions will scatter the X-rays diffusely, resulting in a broad, featureless "halo". icdd.com By analyzing the positions and intensities of the sharp peaks relative to the broad halo, one can identify the crystalline phase and quantify the percentage of crystallinity in the polymer. drawellanalytical.comintertek.com This information is vital as the degree of crystallinity strongly influences a polymer's mechanical properties, thermal stability, and solvent resistance. thermofisher.commalvernpanalytical.com

Swelling Behavior and Volume Phase Transition Phenomena

This compound-based polymers, particularly when formulated as hydrogels, can exhibit significant swelling in the presence of a solvent. This behavior is governed by the balance of forces between the polymer network and the solvent molecules.

The temperature sensitivity of these hydrogels is a key characteristic, often leading to a phenomenon known as a volume phase transition (VPT). nih.gov This is an abrupt, discontinuous change in the hydrogel's volume (degree of swelling) that occurs at a critical temperature. nih.govitu.edu.tr At lower temperatures, interactions such as hydrogen bonding between the polymer and water molecules dominate, causing the hydrogel to be in a swollen state. itu.edu.tr As the temperature increases, hydrophobic interactions between the polymer chains become more significant. itu.edu.tr This leads to the expulsion of water from the network and a transition to a collapsed, shrunken state. itu.edu.tritu.edu.tr

Research on copolymers of N-t-butylacrylamide (TBA) and acrylamide has shown that the swelling behavior can be precisely controlled by the monomer composition. itu.edu.tr Hydrogels with a TBA content between 40-60 mol% demonstrate this temperature-sensitive swelling-deswelling transition in water. itu.edu.tritu.edu.tr In contrast, hydrogels with less than 40 mol% TBA remain swollen, while those with more than 60 mol% TBA remain in a collapsed state across a wide temperature range. itu.edu.tr

Furthermore, these hydrogels can exhibit "reentrant" swelling behavior in certain solvent mixtures, such as dimethylsulfoxide (DMSO) and water. itu.edu.tr In this phenomenon, the gel may first deswell and then reswell as the concentration of the organic solvent is continuously increased. itu.edu.tr

Table 1: Effect of N-t-butylacrylamide (TBA) Content on Hydrogel State in Water Data synthesized from published research findings. itu.edu.tritu.edu.tr

Molar Percentage of TBA in HydrogelPredominant State in Water (2-64 °C)
< 40%Swollen
40% - 60%Exhibits temperature-dependent transition (Swollen ↔ Collapsed)
> 60%Collapsed

Table 2: Swelling Phenomena in Different Solvent Systems for TBA-based Hydrogels Based on described behaviors in scientific literature. itu.edu.tr

Solvent SystemObserved BehaviorDescription
WaterVolume Phase TransitionHydrogel transitions from a swollen to a collapsed state upon heating.
DMSO-Water MixturesReentrant SwellingHydrogel deswells and then reswells as the concentration of DMSO is increased.

Design and Functionalization of Butylacrylamide Based Polymeric Materials

Engineering of Stimuli-Responsive Polymer Architectures

Stimuli-responsive polymers, also known as "smart" materials, exhibit significant changes in their physical or chemical properties in response to environmental triggers such as temperature, pH, light, ionic strength, or the presence of specific molecules. researchgate.netgoogle.commdpi.com Butylacrylamide-based polymers are explored for their ability to form such responsive systems, enabling applications in areas like drug delivery, sensing, and separation technologies. annualreviews.orgnih.gov

Thermo-responsive Systems (LCST phenomena and modulation)

Thermo-responsive polymers undergo a change in solubility or volume at a specific temperature. For polymers that exhibit a Lower Critical Solution Temperature (LCST), they are soluble in water below the LCST and become insoluble or undergo a phase transition (collapse) above it. mdpi.comannualreviews.orgscitechnol.com Poly(N-isopropylacrylamide) (PNIPAm) is a well-known example with an LCST around 32 °C. annualreviews.orgnih.govmdpi.com

The incorporation of N-tert-butylacrylamide (NtBAm), a more hydrophobic monomer compared to N-isopropylacrylamide (NIPAM) or acrylamide (B121943) (AAm), into copolymer systems is a common strategy to modulate the LCST. Increasing the content of hydrophobic units like NtBAm typically leads to a decrease in the LCST of the copolymer. nih.govmdpi.com Conversely, copolymerization with more hydrophilic monomers, such as acrylamide, can increase the LCST. google.comnih.gov

Research has demonstrated the synthesis of temperature-sensitive hydrogels by free-radical crosslinking copolymerization of N-t-butylacrylamide (TBA) and acrylamide (AAm) using N,N'-methylenebis(acrylamide) (BAAm) as a crosslinker. itu.edu.trsphinxsai.comrasayanjournal.co.in The swelling behavior and temperature sensitivity of these hydrogels can be controlled by varying the ratio of TBA to AAm units in the polymer network. itu.edu.trsphinxsai.comrasayanjournal.co.in For instance, hydrogels with 40-60% TBA content have been shown to exhibit a swelling-deswelling transition in water depending on the temperature. itu.edu.tr A 60% TBA gel showed a deswelling transition between 10 and 28 °C, while a 40% TBA gel started deswelling around 20 °C. itu.edu.tr

Copolymers of N-isopropylacrylamide and N-tert-butylacrylamide have been synthesized to create thermoresponsive surfaces with adjustable LCSTs, ranging from 22.3 to 25.0 °C, suitable for applications like controlling microalgal cell adhesion and detachment at specific growth temperatures. acs.org The addition of hydrophobic NtBA units to a PNIPAm chain has been shown to lower the LCST, simplifying handling at ambient temperatures and potentially improving cell adhesion and detachment properties. mdpi.com

Studies on the cell adhesion and growth on thermoresponsive copolymers of N-isopropylacrylamide and N-tert-butylacrylamide have indicated that increasing the NtBA content can improve cell adhesion and growth above their LCSTs, suggesting that surface energy variations with composition play a role. nih.gov

pH-responsive Polymer Design

pH-responsive polymers contain ionic or ionizable groups that accept or donate protons in response to changes in the surrounding pH, leading to changes in their charge density, solubility, or volume. researchgate.netnih.gov Incorporating monomers with acidic or basic functional groups alongside this compound can yield pH-sensitive materials.

Ionic poly(N-t-butylacrylamide-co-acrylamide) hydrogels have been synthesized by copolymerizing N-t-butylacrylamide and acrylamide with ionic comonomers like maleic acid (MA) or 2-acrylamido-2-methylpropane sulfonic acid sodium salt (AMPS). sphinxsai.comgazi.edu.tritu.edu.tr The swelling behavior of these hydrogels is dependent on the pH of the external solution. gazi.edu.tr For example, ionic P(TBA-co-AAm) hydrogels containing maleic acid have shown pH-dependent swelling, which can be analyzed using modified Flory-Rehner theory. gazi.edu.tr

The presence of carboxylic groups, for instance, in copolymers containing acrylic acid, leads to pH sensitivity. At higher pH values, these groups deprotonate, increasing the charge density within the polymer network and causing increased swelling due to electrostatic repulsion and osmotic pressure. plos.orgmdpi.com Conversely, at lower pH values, these groups are protonated, reducing the charge and leading to lower swelling ratios. plos.org

Copolymers of N-isopropylacrylamide and alkyl acrylic acids, including those potentially incorporating N-tert-butylacrylamide as a transition temperature modifier, have been prepared to exhibit swelling and shrinking in response to pH changes. researchgate.net

Multi-responsive Polymeric Systems (e.g., pH/temperature, temperature/salt ions)

Combining different types of responsive units within a single polymer chain or network allows for the creation of multi-responsive materials that can react to multiple stimuli simultaneously or sequentially. This compound-based polymers can be designed to exhibit responsiveness to combinations of stimuli, such as pH and temperature, or temperature and salt ions.

Nanocomposite hydrogels incorporating poly N-tert-butylacrylamide (PBAM), poly N-isopropylacrylamide (PNIPAM), and poly acrylic acid (PAA) have been synthesized, demonstrating sensitivity to pH, temperature, and salt ions. nih.govresearchgate.net Such multi-responsive systems can be engineered for applications requiring sophisticated control over material behavior, such as controlled drug release. nih.goviiarjournals.orgnih.gov For instance, PNIPAM/PBAM (65:35) nanoparticles loaded with thymol (B1683141) showed temperature and salt ion responsiveness, with longer release times at lower temperatures. nih.govresearchgate.net

A novel pH- and thermoresponsive micellar drug delivery system has been developed based on a triblock copolymer containing tert-butylacrylamide units. iiarjournals.orgnih.gov This system was designed to be soluble in water and exhibit pH-sensitive drug release, with rapid release occurring at acidic pH values (like those found in tumors or endosomes) compared to physiological pH. iiarjournals.orgnih.gov

The ability to tune the LCST through the incorporation of monomers like N-tert-butylacrylamide, combined with the pH sensitivity provided by acidic or basic comonomers, allows for the creation of polymers that respond to both temperature and pH changes. acs.org

Hydrogel Formulation and Network Engineering

Hydrogels are three-dimensional crosslinked polymeric networks that can absorb and retain large amounts of water or biological fluids without dissolving. sphinxsai.comrasayanjournal.co.in this compound is utilized in the synthesis of hydrogels, contributing to their structural integrity and influencing their swelling and responsive properties. The network structure of hydrogels can be engineered through different crosslinking methods, broadly categorized as chemical or physical.

Chemically Crosslinked Hydrogels (e.g., using N,N'-methylenebis(acrylamide))

Chemically crosslinked hydrogels are formed by creating permanent covalent bonds between polymer chains. This is typically achieved by copolymerizing the monomers in the presence of a multifunctional crosslinking agent. N,N'-methylenebis(acrylamide) (MBA or BAAm) is a common crosslinker used in the synthesis of acrylamide-based hydrogels, including those containing this compound. itu.edu.trsphinxsai.comrasayanjournal.co.inatamanchemicals.com

In the synthesis of temperature-sensitive poly(N-t-butylacrylamide-co-acrylamide) hydrogels, free-radical crosslinking copolymerization of TBA and AAm is carried out in the presence of BAAm. itu.edu.trsphinxsai.comrasayanjournal.co.in The BAAm molecule creates crosslinks between the growing polymer chains, forming a stable, insoluble network. atamanchemicals.com

The degree of crosslinking in chemically crosslinked hydrogels significantly impacts their properties, such as swelling ratio, mechanical strength, and response kinetics. A higher crosslink density generally leads to a more rigid network, lower equilibrium swelling, and potentially slower swelling and deswelling rates. researchgate.net The efficiency of the crosslinking agent can also influence the network structure; for example, the crosslinking efficiency of BAAm in TBA/AAm copolymerization has been noted to be lower compared to its use with other monomers like acrylamide or N-isopropylacrylamide, resulting in hydrogels with lower elastic moduli. itu.edu.tr

Chemically crosslinked hydrogels based on N,N-dimethylacrylamide, N-t-butylacrylamide, and acrylic acid have also been synthesized using azoaromatic compounds as crosslinkers, where the crosslinks are designed to be degradable by microbial enzymes for specific applications. nih.gov

Physically Crosslinked Hydrogels (e.g., clay-based systems like Laponite RD)

Physically crosslinked hydrogels are formed through reversible non-covalent interactions between polymer chains, such as ionic interactions, hydrogen bonding, hydrophobic associations, or chain entanglement. These interactions create temporary junction points that hold the network together. ijpsonline.com

Clay-based systems, particularly those utilizing nanoparticles like Laponite RD, can be used to form physically crosslinked hydrogels. Laponite RD is a synthetic hectorite (B576562) clay that forms stable dispersions in water and can interact with polymers to create a network structure through physical associations. mdpi.comresearchgate.netrsc.org The negatively charged surfaces and positively charged edges of clay particles can interact with functional groups on polymer chains. mdpi.com

While the provided search results primarily detail chemical crosslinking with N,N'-methylenebis(acrylamide) for this compound-containing hydrogels, the concept of physically crosslinked hydrogels, including clay-based systems like Laponite RD, is a distinct approach to hydrogel formulation and network engineering. ijpsonline.comacs.orgrazi.ac.irmdpi.com Nanocomposite hydrogels composed of clay and polymers are known for their enhanced mechanical properties and can be prepared by methods that involve physical interactions between the clay particles and the polymer chains. mdpi.com For instance, nanocomposite hydrogels can be formed by simply mixing clay (like Laponite RD) with a polymer solution, where reversible interfacial binding or other physical associations induce gelation. rsc.org

Fabrication of Nanocomposite Hydrogels

Nanocomposite hydrogels incorporating this compound derivatives, such as poly(N-tert-butylacrylamide-co-acrylamide) [P(NTBA-co-AAm)], have been fabricated for various applications. One method involves a two-step process where the hydrogel polymer network is synthesized first, followed by the in situ formation of nanoparticles within the network. For instance, ferrogels, which are magnetic nanocomposite hydrogels, have been synthesized by forming magnetite (Fe₃O₄) particles through the co-precipitation of Fe(II) and Fe(III) ions in an alkaline medium within a P(NTBA-co-AAm) hydrogel matrix. nih.govresearchgate.net The resulting ferrogels have shown potential for applications such as drug delivery and sensors, with their bending degree dependent on the applied magnetic field strength. nih.gov

Another approach involves the synthesis of nanocomposite hydrogels using free radical polymerization, incorporating components like poly N-isopropylacrylamide (PNIPAM), poly N-tert-Butylacrylamide (PBAM), and poly acrylic acid (PAA). researchgate.net These hydrogels can exhibit multi-responsiveness to stimuli such as pH, temperature, and salt ions. researchgate.net The inclusion of nanoparticles within the three-dimensional polymeric structure offers synergistic benefits, leading to multicomponent systems with diverse functionalities. researchgate.net

Molecularly Imprinted Hydrogels for Selective Adsorption

Molecularly imprinted polymers (MIPs) based on this compound have been developed for selective adsorption applications. Molecular imprinting technology is a method used to create polymer receptors with specific recognition sites for a target molecule. hilarispublisher.com N-tert-butylacrylamide (TBA) has been used as a monomer, often in conjunction with other monomers like acrylamide (AAm) and itaconic acid (IA), to fabricate molecularly imprinted hydrogels. nih.gov These hydrogels can exhibit higher adsorption capacity and selectivity for the imprinted molecule compared to non-imprinted hydrogels. nih.govnih.gov

For example, hemoglobin-imprinted hydrogels fabricated using N-t-butylacrylamide, acrylamide, and itaconic acid monomers demonstrated higher adsorption capacity and selectivity for hemoglobin (Hb) compared to non-imprinted hydrogels prepared under the same conditions. nih.gov The adsorption capacity was found to be strongly dependent on the preparation pH, with the highest Hb adsorption observed for hydrogels prepared at pH 4.0. nih.gov This was attributed to the formation of more accessible adsorption sites due to non-covalent interactions between the template and the polymer network during formation at a pH below the isoelectric point of Hb. nih.gov

Similarly, pH/temperature-sensitive imprinted ionic poly(N-tert-butylacrylamide-co-acrylamide/maleic acid) hydrogels have been prepared for the selective adsorption of bovine serum albumin (BSA). nih.gov These imprinted hydrogels showed higher adsorption capacity and specificity for BSA than hydrogels prepared without the imprinting process. nih.gov The adsorption capacity was influenced by factors such as pH, temperature, and initial BSA concentration. nih.gov

Molecularly imprinted polymer hydrogels with stimuli-responsive affinity, including those incorporating N-tert-butylacrylamide, have attracted research interest for potential applications in separation sciences and biotechnology. mdpi.comresearchgate.net

Development of Injectable Hydrogel Systems

Injectable hydrogel systems based on this compound-containing copolymers are being developed, particularly for biomedical applications like tissue engineering and drug delivery. mednexus.orgresearchgate.net These systems offer advantages such as minimally invasive administration and the ability to conform to irregularly shaped defects. mednexus.org

Thermo-responsive copolymers incorporating N-tert-butylacrylamide, such as poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) (P(NIPAM-co-NtBAM)), have been investigated for their potential in injectable hydrogels. researchgate.net Grafting these thermo-responsive copolymers onto backbones like alginate can introduce shear and thermo-responsiveness, providing excellent injectability and rapid gelation at physiological temperatures. researchgate.net

Another approach involves grafting poly(N-tert-butyl acrylamide) side chains onto a methylcellulose (B11928114) backbone to form self-assembling nanogels through hydrophobic interactions. nih.gov These nanogels have shown the ability to release entrapped drugs slowly over several weeks. nih.gov

Injectable hydrogels can be designed to possess macropores, typically ranging from 50 to 300 μm, to facilitate cell adhesion and migration. nih.gov Fabrication methods like microgel assembly can be used to create such macroporous injectable hydrogels. nih.gov

Surface Modification and Controlled Topography Generation

This compound-containing polymers can be used to modify surfaces and generate controlled topography, which is important for influencing cell behavior and other surface-dependent interactions. tandfonline.comresearchgate.net Surface properties such as chemistry, topography, and elasticity are key determinants of cell behavior. tandfonline.com

Creation of Polymeric Surfaces with Defined Micrometer-Scale Topography via Microgel Assembly

Polymeric surfaces with controlled topography on the micrometer scale can be prepared via the assembly and arrest of microgel particles. nih.govacs.org This method involves modifying the interactions between microgel particles to induce phase separation into particle-dense and particle-dilute domains, which are then arrested on the surface. nih.gov By controlling the particle size, the size and distribution of pores formed in the resulting film can be altered. nih.gov

Copolymers of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NTBAM) have been used to create such surfaces. researchgate.net The hydrophobicity of the copolymer, which increases with higher NTBAM content, can influence protein adsorption and subsequent cell adhesion on the surface. researchgate.net Studies have shown a correlation between surface composition, specifically the functional groups exposed, and protein binding and cell adhesion. researchgate.net For instance, increasing NTBAM content can decrease the number of NH residues at the surface, leading to decreased hydrogen bonding and reduced adsorption of some proteins, while hydrophobic interactions may drive the adsorption of others like fibronectin. researchgate.net

Microgels based on poly(N-isopropylacrylamide) (PNIPAm) and copolymers like those with N-tert-butylacrylamide have emerged as thermoresponsive coatings that can affect cell attachment and morphology. researchgate.net Controlling the hydrophilicity of PNIPAM coatings through copolymerization with hydrophobic monomers like N-tert-butylacrylamide is one approach to improve cell adhesion. researchgate.net

Advanced Applications of Butylacrylamide Based Polymers in Materials Science

Materials for Biomedical Engineering (Focus on Material Properties and Design)

The unique physicochemical properties of butylacrylamide-based polymers make them excellent candidates for designing sophisticated materials for biomedical engineering. Their ability to respond to environmental stimuli, coupled with their biocompatibility, allows for the creation of scaffolds for tissue regeneration, nanoparticles for diagnostics and separations, and surfaces with antimicrobial properties.

Hydrogels and scaffolds are crucial for providing a supportive environment for cell growth and tissue regeneration. This compound-based polymers, especially when copolymerized with monomers like N-isopropylacrylamide (NIPAM), offer the ability to create "smart" scaffolds that respond to temperature changes.

Copolymers of N-isopropylacrylamide and N-tert-butylacrylamide (P(NIPAM-co-NtBA)) are particularly noteworthy. The addition of the hydrophobic NtBA to a PNIPAM chain can lower the polymer's lower critical solution temperature (LCST), which is the temperature above which the polymer becomes hydrophobic and collapses. This property is advantageous for creating surfaces that allow for cell adhesion and proliferation at physiological temperatures (e.g., 37°C) and subsequent gentle detachment by simply lowering the temperature, avoiding the need for enzymatic treatments that can damage cells. researchgate.net

Research into electrospun 3D scaffolds made from P(NIPAM-co-NtBA) has shown that material properties can be finely tuned by controlling the polymer's molecular weight and the parameters of the electrospinning process. researchgate.net For instance, the viscosity of the polymer solution, which is dependent on the molecular weight, directly impacts the morphology, porosity, and mechanical properties of the resulting scaffold. researchgate.netnih.gov

Interactive Table: Influence of P(NIPAM-co-NtBA) Copolymer Properties on Scaffold Characteristics

Copolymer PropertySolution Viscosity (15 wt% in ethanol)Resultant Scaffold Porosity
Lower Molecular Weight460 ± 50 mPa·s94.9 ± 1.4%
Higher Molecular Weight580 ± 100 mPa·s95.3 ± 1.6%

Data sourced from studies on P(NIPAM-co-NtBA) copolymers with ca. 15 mol% NtBA content. researchgate.net

Furthermore, injectable scaffolds have been developed using hyaluronan grafted with P(NIPAM-co-NtBA). These materials can be injected as a liquid at room temperature and then self-assemble into a gel scaffold at body temperature, providing a minimally invasive method for cartilage tissue engineering. rasayanjournal.co.in The inclusion of NtBA was shown to lower the LCST, ensuring gelation occurs at the appropriate physiological temperature. rasayanjournal.co.in Studies have confirmed that these hydrogels are not cytotoxic and can support the growth and differentiation of mesenchymal stem cells into cartilage-related cells. rasayanjournal.co.innih.gov

The controlled hydrophobicity and stimuli-responsive nature of this compound copolymers are being leveraged to create nanoparticles for specific interactions with and separation of biomolecules. These nanoparticles can be designed to selectively bind to proteins or other biological molecules, which is a critical function in diagnostics, proteomics, and purification processes.

Hydrogel nanoparticles incorporating N-tert-butylacrylamide have been developed for the capture and concentration of low-abundance peptides from complex biological fluids like plasma. researchgate.net The inclusion of tBA in the polymer backbone, along with more acidic functional groups and a higher degree of cross-linking, creates a stable particle architecture. This stability prevents significant swelling or shrinking in response to pH changes, which improves particle recovery during centrifugation while maintaining effective peptide capture. researchgate.net

The thermodynamics of protein adsorption onto nanoparticles is a key area of study. Research on copolymers of N-isopropylacrylamide and N-tert-butylacrylamide has systematically investigated the adsorption of Human Serum Albumin (HSA). mrforum.com These studies reveal how factors like particle size and the hydrophobicity imparted by the tBA monomer influence the binding thermodynamics, providing fundamental knowledge for designing nanoparticles with specific protein affinities. mrforum.com

Stimuli-responsive nanoparticles represent a significant advancement for biomolecule separation. For example, magnetic nanoparticles coated with a shell of thermo-responsive polymers can be used for antibody purification. nih.gov While not exclusively using this compound, similar principles apply where copolymers like poly(N-isopropylacrylamide-co-acrylic acid) are used. nih.gov The nanoparticles selectively bind to the target biomolecule (e.g., a monoclonal antibody) from a complex mixture. nih.gov A change in temperature can then be used to alter the polymer shell's conformation, facilitating the release of the purified antibody and allowing for efficient magnetic separation of the nanoparticles. nih.gov This approach demonstrates the potential for this compound-based stimuli-responsive nanoparticles in advanced bioseparation processes.

The rise of antimicrobial resistance has spurred the development of new materials that can combat microbial growth, particularly on medical devices. This compound-based polymers are being explored for this purpose due to their ability to form surfaces that resist bacterial adhesion and can be functionalized with antimicrobial agents. mrforum.comnih.gov

The core design strategy often involves creating copolymers that balance hydrophobicity and charge. A cationic monomer is typically included to promote adhesion to the negatively charged bacterial surface, while a hydrophobic monomer, such as N-tert-butylacrylamide, helps to disrupt the bacterial membrane. nih.gov This membrane disruption mechanism is a key advantage as it is less likely to lead to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. nih.govresearchgate.net

Researchers have synthesized libraries of polyacrylamide-based copolymers, varying the hydrophobic and hydrophilic monomers, to identify candidates with high antimicrobial potency and low toxicity to mammalian cells. mrforum.com Copolymers of N-tert-butylacrylamide with monomers like 7-acryloyloxy-4-methyl coumarin (B35378) and 2,4-Dichlorophenyl methacrylate (B99206) have been synthesized and tested for their activity against various bacteria and fungi. uobaghdad.edu.iqresearchgate.net

Interactive Table: Antimicrobial Activity of N-tert-butylacrylamide (NTB) Copolymers

Co-monomerTarget OrganismsObservation
7-acryloyloxy-4-methyl coumarin (AMC)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Aspergillus flavus, Candida albicans, CryptococcusActivity against E. coli increased with a higher mole percentage of NTB. uobaghdad.edu.iq
2,4-Dichlorophenyl methacrylate (DCPMA)Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Aspergillus flavus, Candida albicans, CryptococcusCopolymers showed consistent activity against most tested bacteria and fungi. researchgate.net

These studies demonstrate that by copolymerizing this compound with other functional monomers, it is possible to create materials with broad-spectrum antimicrobial activity. uobaghdad.edu.iqresearchgate.net

Bacterial biofilms, which are communities of microorganisms encased in a protective matrix, are notoriously difficult to eradicate and are a major cause of persistent infections on medical implants. allpluschem.comdntb.gov.ua this compound-based hydrogels have shown significant promise in preventing the formation of these biofilms.

A study involving a series of N-tert-butylacrylamide-based hydrogels demonstrated their superior antibiofilm action. allpluschem.comdntb.gov.ua These hydrogels were synthesized by copolymerizing N-tert-butylacrylamide and acrylamide (B121943) with other monomers like maleic acid or acrylic acid. allpluschem.comdntb.gov.ua Their efficacy was tested against two common biofilm-forming pathogens, Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). allpluschem.comdntb.gov.ua

The hydrogels were found to have minimal biofilm formation on their surfaces, indicating a strong anti-fouling property. This resistance is attributed to their hydrophilic nature and high swelling capacity, which creates a surface that is difficult for bacteria to adhere to. allpluschem.com The in vitro tests, using a microtiter plate method, quantified the inhibition of biofilm formation. allpluschem.comdntb.gov.ua

Interactive Table: Antibiofilm Efficacy of N-tert-butylacrylamide Hydrogels

Hydrogel CompositionTarget BacteriumObservation
poly(N-tert-butylacrylamide-co-acrylamide/maleic acid) (HG11)Staphylococcus aureusMore effective against S. aureus than P. aeruginosa. allpluschem.comdntb.gov.ua
poly(N-tert-butylacrylamide-co-acrylamide/acrylic acid) (HG35)Staphylococcus aureusMore effective against S. aureus than P. aeruginosa. allpluschem.comdntb.gov.ua
poly(N-tert-butylacrylamide-co-acrylamide/N-isopropylacrylamide) (HG23)Pseudomonas aeruginosaMore resistant to fouling by P. aeruginosa than S. aureus. allpluschem.comdntb.gov.ua

Fluorescence microscopy confirmed these findings, showing a significant reduction in bacterial attachment and biofilm morphology on the hydrogel surfaces. allpluschem.comdntb.gov.ua These results highlight the potential of this compound-based hydrogels as coatings for medical devices to prevent biofilm-related infections. allpluschem.comdntb.gov.ua

Design and Characterization of Antimicrobial Polymer Systems

Functional Materials and Industrial Additives

Beyond biomedical applications, the robust nature of this compound polymers makes them suitable for use as functional additives in various industrial processes, particularly where performance under harsh conditions is required.

The ability to modify the rheology (flow properties) of aqueous solutions is critical in numerous industries, including coatings, adhesives, and personal care products. Copolymers containing N-tert-butylacrylamide are effective as high-performance thickeners, especially in systems with high pH.

The hydrophobic tert-butyl group in the polymer structure plays a crucial role. In aqueous solutions, these hydrophobic groups can form associations, creating a transient network that increases the viscosity of the solution. When copolymerized with hydrophilic monomers like acrylic acid, the resulting polymer exhibits sensitivity to pH. researchgate.net At low pH, the acrylic acid units are not ionized, and the polymer may be collapsed. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion along the polymer chain. google.com This causes the polymer to uncoil and expand, resulting in a significant increase in viscosity. google.com

Copolymers of N-tert-butylacrylamide and acrylic acid have been specifically noted for their utility as thickeners in mixtures under extreme pH conditions. allpluschem.com The stability of the amide bond in the this compound monomer, compared to ester-based monomers, makes these polymers more resistant to hydrolysis at high pH, ensuring long-term stability and performance as a rheology modifier. This makes them particularly valuable for formulations such as industrial cleaners and certain coatings that require a stable viscosity in alkaline environments.

Intermediates in Specialized Polymer Production

N-tert-butylacrylamide (NTBA) serves as a crucial monomer in the synthesis of specialized polymers, where its incorporation into the polymer backbone imparts unique and desirable properties to the final material. Through copolymerization, NTBA can be combined with a variety of other monomers to create polymers with tailored characteristics, such as thermal sensitivity and specific reactivity. The bulky tert-butyl group in NTBA influences the polymer's structure and properties, making it a valuable intermediate in the production of advanced materials.

The process of creating these specialized polymers often involves free radical polymerization. For instance, NTBA has been successfully copolymerized with 2, 4-Dichlorophenyl methacrylate (DCPMA) in a dimethylformamide (DMF) medium using azobisisobutyronitrile (AIBN) as an initiator. vinatiorganics.com This reaction highlights the versatility of NTBA in creating copolymers with functional groups that can be further modified for specific end applications. vinatiorganics.com Similarly, NTBA has been copolymerized with 7-acryloyloxy-4-methyl coumarin (AMC) under similar conditions, resulting in random copolymers. specialchem.com The reactivity ratios in these copolymerizations indicate how the monomers incorporate into the polymer chain, with studies showing that NTBA can be more reactive than its comonomer, leading to a higher proportion of NTBA units in the final polymer. specialchem.com

The synthesis of these copolymers is meticulously controlled to achieve the desired molecular weight and composition, which in turn determines the material's performance. The characterization of these polymers, often through techniques like 1H-NMR spectroscopy, confirms the incorporation of NTBA and determines the copolymer composition. vinatiorganics.comspecialchem.com The ability to create a wide range of copolymers with distinct properties underscores the importance of this compound as an intermediate in the field of specialized polymer production.

A summary of representative copolymerization reactions involving N-tert-butylacrylamide is presented below:

ComonomerPolymerization MethodInitiatorSolventResulting Polymer Type
2, 4-Dichlorophenyl methacrylate (DCPMA)Free radical solution polymerizationAIBNDMFRandom copolymer vinatiorganics.com
7-acryloyloxy-4-methyl coumarin (AMC)Free radical solution polymerizationAIBNDMFRandom copolymer specialchem.com
Methyl acrylate (B77674) (MA)Semi-batch solution radical copolymerizationAIBNEthanol/WaterCopolymer mdpi.com

Materials for Printing and Dyeing Industries (e.g., aids, polymer dyes)

In the printing and dyeing industries, polymers based on this compound are utilized in the synthesis of specialized aids and polymer dyes. jinsyet.cn As a monomer, N-tert-butylacrylamide is incorporated into larger polymer structures to introduce specific functional groups and properties. jinsyet.cn These properties can enhance the performance of printing pastes and dyeing formulations. For example, copolymers containing butyl acrylate have been used as binders in pigment printing on textiles like cotton and polyester. researchgate.netasianpubs.org These binders are crucial for the adhesion of pigments to the fabric, impacting the final color strength and fastness properties of the printed material. researchgate.net

The synthesis of these materials often involves emulsion copolymerization, where monomers like butyl acrylate are reacted with others, such as acrylic acid, to form nano-sized copolymer particles. researchgate.net These micro-emulsion copolymers can then be applied as binders in pigment printing processes. researchgate.net The characteristics of the resulting prints, including color strength and fastness to washing, rubbing, and perspiration, are influenced by the composition of the copolymer binder. researchgate.net Research has shown that the prints obtained using these binders can have satisfactory fastness, a good handle, and high color yield. researchgate.net N-tert-butylacrylamide, in particular, is noted for its role as an intermediate in the synthesis of printing and dyeing aids with specific functionalities. jinsyet.cn

Papermaking Aids (e.g., retention aids, flocculation enhancers)

This compound-based polymers serve as effective papermaking aids, particularly as retention aids and flocculation enhancers. vinatiorganics.comjinsyet.cnvinatiorganics.com In the papermaking process, retention aids are crucial for retaining fine particles, such as fillers and cellulosic fines, within the paper sheet. ncsu.eduresearchgate.net This improves the efficiency of the process, reduces waste, and enhances the quality of the final paper product. yuncangchemical.comsinofloc.com

Components in Metalworking Fluids (e.g., antifogging agents, fluid stabilizers)

In the realm of metalworking fluids, polymers derived from this compound have found a niche application as mist suppressants, which function as antifogging agents and fluid stabilizers. vinatiorganics.comjinsyet.cnallpluschem.com During machining operations, the high speeds and temperatures can cause metalworking fluids to form a fine mist, which poses inhalation risks to workers and creates a hazardous work environment. sae.orgsae.orgfunctionalproducts.com

Water Treatment Agents (e.g., for impurity and contaminant removal)

This compound-based polymers are utilized in water treatment processes for the removal of impurities and contaminants. vinatiorganics.comjinsyet.cnvinatiorganics.com These polymers can be designed as hydrogels or terpolymers to effectively address various water quality issues. For instance, N-tert-butylacrylamide (TBA) can be copolymerized with other monomers like acrylamide (AM) and acrylic acid (AA) to create hydrogels that have a high capacity for adsorbing pollutants from wastewater. nih.gov

Polymeric Additives for Lubricant Formulations (e.g., pour point depressants, viscosity modifiers, anticorrosion agents)

Copolymers based on tert-butyl acrylamide have been synthesized and evaluated as multifunctional additives for lubricant formulations, demonstrating efficacy as pour point depressants, viscosity index improvers, and anticorrosion agents. A study involving the copolymerization of tert-butyl acrylamide (TBA) with octyl acrylate (OA) has yielded promising results in this area. vinatiorganics.com

These copolymers, when added to base oil, have been shown to improve its properties significantly. As pour point depressants, they help to lower the temperature at which the lubricating oil ceases to flow, which is critical for performance in cold conditions. vinatiorganics.com As viscosity index improvers, they help to maintain the oil's viscosity over a wider range of temperatures, ensuring consistent lubrication. vinatiorganics.com Furthermore, certain compositions of these copolymers exhibit excellent performance as anticorrosion materials, protecting metal surfaces from degradation. vinatiorganics.com

The performance of these polymeric additives is dependent on the molar ratio of the monomers in the copolymer. For example, copolymers with a higher content of TBA have shown superior anticorrosion properties, likely due to the ability of the amide groups to form a protective film on metal surfaces. vinatiorganics.com The following table summarizes the performance of different TBA/OA copolymers as lubricant additives.

Copolymer Composition (TBA:OA molar ratio)Pour Point Depressant PerformanceViscosity Index Improver PerformanceAnticorrosion Performance
1:3GoodGoodModerate
3:1ModerateModerateExcellent
1:1GoodGoodExcellent

Data synthesized from research on tert-butyl acrylamide/octyl acrylate copolymers. vinatiorganics.com

Adsorbents for Heavy Metal Ion Removal (e.g., copper ion capture)

Polymers and hydrogels based on this compound have emerged as effective adsorbents for the removal of heavy metal ions from aqueous solutions, with a notable application in the capture of copper ions. vinatiorganics.com The functional groups present in these polymers, particularly the amide groups from the this compound monomer, play a crucial role in binding with heavy metal ions. vinatiorganics.com

In one study, copolymers of tert-butyl acrylamide (TBA) and octyl acrylate (OA) were investigated for their ability to remove copper (II) ions from synthetic wastewater. It was found that the adsorption capacity for Cu(II) increased with a higher concentration of TBA in the copolymer. vinatiorganics.com This is attributed to the nitrogen atom in the amino group of TBA, which can form coordination bonds with the copper ions. vinatiorganics.com

The adsorption capacity of these this compound-based materials for different heavy metal ions is a key performance indicator. The table below presents data on the removal of various heavy metals using these advanced polymeric adsorbents.

Polymer SystemTarget Heavy Metal IonsMaximum Adsorption Capacity (mg/g)
Poly(N-tert-butyl acrylamide-co-Acrylamide/Maleic acid) FerrogelCobalt, Chromium, LeadHigh (up to 90% removal)
Tert-butyl acrylamide/Octyl acrylate copolymerCopper (II)Varies with TBA content
Polyacrylamide-based monolith with N-tert-butylacrylamideLead (Pb2+), Cadmium (Cd2+), Chromium (Cr3+)Pb2+: 33.3, Cd2+: 22.8, Cr3+: 66.7

Data compiled from studies on this compound-based adsorbents. researchgate.netvinatiorganics.comncsu.edu

Components in Responsive Sensing Platforms (e.g., for trace compound detection)

The unique responsive properties of this compound-based polymers, particularly their sensitivity to environmental stimuli such as temperature and pH, make them promising candidates for the development of advanced sensing platforms. These smart materials can be engineered to undergo conformational changes or alter their physicochemical properties in the presence of specific trace compounds, leading to a detectable signal. Research in this area has explored the use of these polymers in hydrogel and copolymer formulations for the detection of various analytes, ranging from organic pollutants to metal ions.

A notable application of this compound-based polymers is in the development of sensors for organic molecules. For instance, a graft copolymer of chitosan (B1678972) and poly(N-tert-butylacrylamide) has demonstrated significant potential as an effective adsorbent for the antibiotic tetracycline (B611298). This suggests its applicability in sensing platforms designed to monitor water quality by detecting trace amounts of pharmaceutical pollutants. The sensing mechanism in such a system would likely rely on the specific molecular interactions between the tetracycline molecules and the polymer matrix. The incorporation of N-tert-butylacrylamide provides hydrophobic domains that can interact with organic analytes, while the chitosan backbone offers a hydrophilic and biocompatible scaffold.

While detailed sensing performance data for a complete this compound-based sensing platform for tetracycline is still an emerging area of research, the principle is based on the polymer's ability to selectively bind the analyte. This binding event could be transduced into a measurable signal through various mechanisms. For example, the binding of the analyte could induce a change in the swelling state of a hydrogel, which can be detected optically or mechanically. Alternatively, the polymer could be integrated with a fluorescent reporter molecule, where the binding of the trace compound leads to a change in fluorescence intensity through quenching or enhancement effects.

In a related context, nanocomposite hydrogels composed of Poly N-isopropylacrylamide (PNIPAM), Poly N-tert-Butylacrylamide (PBAM), and poly acrylic acid (PAA) have been synthesized. These hydrogels exhibit responsiveness to pH, temperature, and salt ions. While the primary application explored in one study was the controlled release of the antimicrobial agent thymol (B1683141), the multi-responsive nature of this this compound-containing polymer system highlights its potential for sensing applications. The presence of different functional groups allows for multiple interaction pathways with various analytes, which could be harnessed for the development of multi-modal sensors.

The development of these responsive sensing platforms is an active area of materials science research. The versatility of this compound as a monomer allows for the synthesis of a wide array of copolymers and hydrogels with tunable properties, paving the way for sensors tailored to detect a diverse range of trace compounds.

Theoretical and Computational Investigations of Butylacrylamide Polymer Systems

Advanced Polymerization Kinetic Modeling

Advanced kinetic models are crucial for understanding and predicting the behavior of N-tert-butylacrylamide (t-BuAAm) in polymerization reactions. These models allow for the simulation of reaction outcomes and the optimization of polymer properties.

The radical copolymerization of N-tert-butylacrylamide, particularly with comonomers like methyl acrylate (B77674) (MA), has been effectively studied using advanced kinetic models. Research employing pulsed laser polymerization size exclusion chromatography (PLP-SEC) has provided detailed insights into the propagation kinetics. rsc.org

In studies of the MA and t-BuAAm copolymerization in ethanol (EtOH) and water mixtures, the terminal model has been shown to represent the experimental data accurately, especially in ethanol-rich solvent systems. rsc.orgmdpi.com This model assumes that the reactivity of a growing polymer chain radical depends only on the monomer unit at its active end. For instance, at 30 °C in a solution with 10 wt% t-BuAAm, the homopropagation rate coefficient (kp,tBuAAm) was determined to be 12.7 × 10³ L mol⁻¹ s⁻¹ in pure ethanol and slightly higher at 13.8 × 10³ L mol⁻¹ s⁻¹ in a 75/25 w/w ethanol/water mixture. rsc.org These values are approximately 2.5 to 3.0 times lower than the propagation rate coefficient for methyl acrylate under similar conditions, indicating slower chain growth for t-BuAAm. rsc.org

However, the terminal model's accuracy diminishes when the polymerization is conducted in solvent mixtures with a higher water content (50% or greater), suggesting that solvent effects play a more complex role that the simple terminal model cannot fully capture in these conditions. rsc.org

Computational modeling is essential for understanding complex polymerization mechanisms such as backbiting and chain transfer, which significantly influence the final polymer architecture. Backbiting is an intramolecular chain transfer reaction where the growing radical end of a polymer chain abstracts a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical (MCR) and short-chain branches (SCB). researchgate.net

For poly(Butylacrylamide) systems, kinetic models have been developed that explicitly account for the formation and consumption of MCRs for both N-tert-butylacrylamide and its comonomers like methyl acrylate. mdpi.com These mechanistic models, developed from batch polymerization data, can simulate outcomes for more complex processes like semi-batch reactions. mdpi.comresearchgate.net Studies investigating the chain transfer to solvent for N-tert-butylacrylamide in various alcohol solvents have also been conducted to quantify its impact on the final polymer molecular weight. researchgate.net These computational approaches provide a deeper understanding of how reaction conditions can be manipulated to control polymer branching and molecular weight distribution. researchgate.net

Thermodynamic Analysis of Solution and Polymerization Processes

The thermodynamic properties of this compound are fundamental to its application, dictating its solubility, stability, and behavior in different environments, which is crucial for processes like purification by recrystallization. acs.org

The solubility of N-tert-butylacrylamide (TBA) has been experimentally determined in a variety of solvents across a range of temperatures (279.15 K to 353.15 K). acs.orgresearchgate.net The mole fraction solubility (x) of TBA increases with temperature in all tested solvents, indicating that the dissolution process is endothermic. researchgate.net

The experimental solubility data has been correlated with several thermodynamic models, including the van't Hoff plot, the modified Apelblat equation, and local composition models like NRTL and UNIQUAC. acs.orgresearchgate.net Among these, the modified Apelblat equation was found to provide the best correlation results for representing the experimental data. acs.orgresearchgate.net

Table 1: Experimental Mole Fraction Solubility (x) of N-tert-butylacrylamide in Various Solvents at Different Temperatures (K) (Data sourced from research measuring solubility between 279.15 K and 353.15 K) acs.orgresearchgate.net

Temperature (K)WaterEthanolDichloromethaneEthyl Acetate (B1210297)FormamideN,N-dimethylformamide (DMF)N,N-dimethylacetamide (DMAC)
279.15 0.001610.03850.04980.01990.06330.16330.1478
288.15 0.002130.05190.06640.02750.08210.20110.1813
297.15 0.002780.06910.08690.03740.10490.24580.2212
306.15 0.003610.09120.11260.05040.13290.29880.2681
315.15 0.004660.11970.14440.06740.16730.36150.3235
324.15 0.005990.15610.18400.08940.20980.43580.3888
333.15 0.007670.20290.23310.11800.26240.52380.4660
342.15 0.009790.26310.29410.15490.32790.62850.5574
351.15 0.012460.34070.36980.20280.40980.75380.6663

From the temperature-dependent solubility data, key thermodynamic properties of the solution process can be calculated using van't Hoff analysis. acs.orgresearchgate.net The standard enthalpy (ΔH°sol), standard Gibbs free energy (ΔG°sol), and standard entropy (ΔS°sol) of solution provide insight into the energetics and spontaneity of the dissolution process.

The positive values of ΔH°sol and ΔS°sol across all solvents confirm that the dissolution of N-tert-butylacrylamide is an endothermic and entropy-driven process. researchgate.net The Gibbs free energy, ΔG°sol, is also positive, indicating that the solution process is non-spontaneous under standard conditions. researchgate.net

Table 2: Apparent Thermodynamic Functions of Solution for N-tert-butylacrylamide in Various Solvents (Calculated from experimental solubility data) acs.orgresearchgate.net

SolventΔH°sol (kJ·mol⁻¹)ΔG°sol (kJ·mol⁻¹)ΔS°sol (J·mol⁻¹·K⁻¹)
Water 31.2514.5056.19
Ethanol 22.997.9450.50
Dichloromethane 21.037.2246.35
Ethyl Acetate 24.339.0751.18
Formamide 19.346.0944.46
N,N-dimethylformamide 16.514.3840.69
N,N-dimethylacetamide 16.634.6540.20

To further characterize the non-ideal behavior of N-tert-butylacrylamide solutions, thermodynamic excess functions can be derived. Based on the NRTL model and the experimental solubility data, the excess enthalpy (HE), excess entropy (SE), and excess Gibbs free energy (GE) for the binary systems of TBA and various solvents have been determined. acs.orgresearchgate.net

These functions quantify the deviation of the real solution from an ideal solution. They account for the intermolecular interactions between the solute (TBA) and the solvent molecules, providing a more profound understanding of the solution's thermodynamic behavior at the molecular level. researchgate.net

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Butylacrylamide-based Polymer Architectures via Advanced Controlled Polymerization Techniques

The development of polymers with novel properties and applications is a primary trend in polymer science. chemistryviews.org Controlled/living radical polymerization (CLRP) techniques are instrumental in this endeavor, offering precise control over molecular weight, dispersity, and complex architectures. researchgate.netnih.gov Techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are being explored for acrylamide-based monomers. researchgate.netnih.govcmu.edu

For this compound, these methods open avenues to synthesize well-defined polymer architectures beyond simple linear chains. Future research will likely focus on creating:

Block Copolymers: By sequentially polymerizing this compound with other monomers, researchers can create block copolymers with distinct segments, leading to materials that self-assemble into ordered nanostructures.

Star and Branched Polymers: These architectures can significantly alter the solution and bulk properties of poly(this compound), impacting viscosity, solubility, and mechanical performance.

Graft Copolymers: Grafting poly(this compound) chains onto a polymer backbone can be used to modify surface properties or introduce new functionalities.

The application of CLRP techniques to this compound has been a subject of investigation. For instance, NMP has been successfully applied to N-tert-butylacrylamide, demonstrating the potential for creating well-defined polymers. researchgate.netresearchgate.net Similarly, RAFT polymerization is a powerful tool for synthesizing polyacrylamides with controlled structures and specific end-groups that can be further functionalized. uni-bayreuth.de The challenge in the copper-catalyzed controlled polymerization of acrylamides, which often face issues with side reactions, highlights the need for refined strategies, such as adding Cu(II) to enhance deactivation and achieve better control. nih.gov

Polymerization TechniquePotential this compound ArchitecturesKey Advantages
ATRP (Atom Transfer Radical Polymerization)Block Copolymers, Gradient CopolymersVersatile for a range of monomers, controlled molecular weight.
RAFT (Reversible Addition-Fragmentation chain-Transfer)Diblock Copolymers, Star PolymersTolerant to various functional groups, allows for complex architectures.
NMP (Nitroxide-Mediated Polymerization)Well-defined homopolymers, Block CopolymersProvides good control over polymerization of acrylamides. researchgate.net

Synergistic Integration of Multi-Stimuli Responsive Properties for Next-Generation Materials

"Smart" polymers that respond to external stimuli are a major focus of materials research. this compound, particularly in copolymers, is a key component in thermoresponsive polymers. mdpi.com The future lies in creating materials that respond to multiple stimuli (e.g., temperature, pH, light, redox potential) in a synergistic manner. acs.orgmdpi.com This integration allows for more complex and specific responses, which is highly desirable for applications like targeted drug delivery and advanced sensors. mdpi.comnih.gov

For example, copolymerizing this compound (a hydrophobic, thermoresponsive monomer) with a pH-sensitive monomer could yield a material that exhibits a sharp response only when specific temperature and pH conditions are met simultaneously. acs.orgnih.gov This synergistic effect enhances the material's specificity and functionality. researchgate.netresearchgate.net Research is moving towards creating homopolymers that are inherently multi-stimuli responsive by incorporating different functional groups into the monomer itself. acs.org

Future work will explore:

Dual and Triple Responsive Systems: Combining the thermoresponsiveness of poly(N-tert-butylacrylamide) with pH, light, or redox sensitivity by copolymerization or post-polymerization modification. acs.org

Logic Gate Operations: Designing polymer systems where the response to one stimulus is modulated or gated by the presence of another, creating "AND" or "OR" logic gate behaviors at the molecular level.

Enhanced Specificity: Developing materials for applications like drug delivery that can distinguish the subtle environmental differences between healthy and diseased tissues.

Discovery and Development of New Comonomer Systems for Tailored Material Performance

The properties of this compound-based polymers can be precisely tuned through copolymerization. azom.com Selecting appropriate comonomers allows for the tailoring of mechanical properties, solubility, thermal characteristics, and responsiveness. nih.govazom.com For instance, copolymerizing N-tert-butylacrylamide (NtBA) with the more hydrophilic acrylamide (B121943) allows for the adjustment of the copolymer's transition temperature. researchgate.net Similarly, copolymerizing NtBA with N-isopropylacrylamide (NIPAM) can modify the lower critical solution temperature (LCST) and improve cell adhesion properties for tissue engineering applications. mdpi.com

Future research will focus on:

Systematic Library Synthesis: Creating libraries of copolymers with various comonomers and compositions to map structure-property relationships.

Functional Comonomers: Incorporating comonomers with specific functionalities, such as fluorescent tags for imaging, bioactive molecules for biomedical applications, or cross-linking agents for hydrogel formation. sphinxsai.com

Reactivity Ratio Determination: Accurately determining the monomer reactivity ratios is crucial for predicting and controlling copolymer composition. sphinxsai.comresearchgate.netresearchgate.net Studies have determined these ratios for NtBA with monomers like 7-acryloyloxy-4-methyl coumarin (B35378) and Quinolinylacrylate, indicating the formation of random copolymers. researchgate.netresearchgate.net

The table below shows examples of comonomer systems with N-tert-butylacrylamide and their effects.

ComonomerPolymer SystemEffect of Copolymerization
N-isopropylacrylamide (NIPAM) P(NIPAM-co-NtBA)Lowers the LCST, improves cell adhesion. mdpi.com
Methyl Acrylate (B77674) (MA) P(MA-co-t-BuAAm)Can be synthesized in aqueous media with controlled molar mass and composition. mdpi.comnih.gov
Acrylamide (Am) P(NTBA-ran-Am)Adjusts the transition temperature based on composition. researchgate.net
7-acryloyloxy-4-methyl coumarin (AMC) P(NTB-co-AMC)Forms random copolymers; NTB is more reactive than AMC. sphinxsai.comresearchgate.net

Advancement of In-situ and Operando Characterization Methodologies for Complex Polymeric Systems

Understanding the kinetics and mechanisms of this compound polymerization is essential for optimizing synthesis and controlling polymer properties. In-situ and operando characterization techniques, which monitor the reaction in real-time and under actual process conditions, provide invaluable insights. youtube.com

For the polymerization of N-t-butylacrylamide, techniques like turbidimetry and rheology have been used to monitor the process in-situ, revealing information about the induction period and the formation of the polymer network. lew.ro These methods can track changes in physical properties as the monomer is converted to polymer.

Future advancements in this area will likely involve:

Spectroscopic Techniques: Employing in-situ FTIR, Raman, and NMR spectroscopy to follow the consumption of monomer and the formation of specific chemical bonds during polymerization.

Combined Techniques: Integrating multiple in-situ methods (e.g., rheology and spectroscopy) to obtain a more comprehensive picture of the evolving chemical and physical properties of the system.

High-Throughput Experimentation: Developing automated platforms that use in-situ characterization to rapidly screen different reaction conditions and comonomer systems.

Predictive Computational Modeling and Simulation for Rational Material Design

Computational modeling and molecular simulation are becoming indispensable tools in polymer science for predicting material properties and guiding experimental work. mdpi.comcast-amsterdam.org These techniques allow researchers to understand the behavior of polymers at the atomic level, accelerating the design and discovery of new materials with desired functionalities. mdpi.commcmaster.ca

For this compound-based systems, computational approaches can be used to:

Predict Polymer Properties: Molecular dynamics (MD) simulations can predict physicochemical properties such as density, solubility, and mechanical strength, helping to screen potential materials before synthesis. mcmaster.caresearchgate.net

Simulate Stimuli-Response: Simulations can elucidate the molecular mechanisms behind the stimuli-responsive behavior of polymers like poly(N-isopropylacrylamide), a close relative of poly(this compound). frontiersin.orgnih.gov Understanding how factors like the water model in a simulation affect the predicted conformational transitions is crucial for accuracy. frontiersin.org

Optimize Polymerization Processes: Kinetic modeling can be used to simulate polymerization reactions, such as the semi-batch copolymerization of N-tert-butylacrylamide with methyl acrylate, providing an excellent description of the reaction operation. mdpi.comnih.gov This allows for the optimization of reaction conditions to achieve target molecular weights and compositions.

The synergy between computational modeling and experimental validation offers a powerful framework for the rational design of this compound-based materials with tailored properties. cast-amsterdam.orgacs.org

Q & A

Q. What are the standard protocols for synthesizing butylacrylamide-based copolymers, and how can their structural integrity be verified?

  • Methodological Answer : this compound copolymers, such as chitosan-graft-poly(N-tert-butylacrylamide), are typically synthesized via free radical grafting. This involves initiating polymerization using agents like ammonium persulfate under nitrogen atmosphere to prevent oxidation. Post-synthesis, structural verification requires Fourier-transform infrared spectroscopy (FT-IR) to confirm graft formation (e.g., C=O stretching at 1650 cm⁻¹ for amide groups) and X-ray diffraction (XRD) to assess crystallinity changes. Thermogravimetric analysis (TGA) is critical for evaluating thermal stability, with decomposition patterns indicating successful grafting .

Q. Which characterization techniques are essential for confirming the structure of chitosan-graft-poly(N-tert-butylacrylamide) copolymers?

  • Methodological Answer : Beyond FT-IR and XRD, scanning electron microscopy (SEM) is used to analyze surface morphology, revealing pore structure critical for adsorption applications. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) provides detailed molecular structure validation, such as tert-butyl group signals (δ 1.2–1.4 ppm). Elemental analysis (EA) quantifies nitrogen content to confirm grafting efficiency, while Brunauer-Emmett-Teller (BET) surface area measurements correlate porosity with functional performance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in Morita-Baylis-Hillman (MBH) reactions with conflicting solvent system outcomes?

  • Methodological Answer : Conflicting yields in MBH reactions (e.g., 52% in aqueous 3-hydroxyquinuclidine vs. 34% in DABCO) require systematic solvent screening. Protic solvents (e.g., water/1,4-dioxane mixtures) stabilize zwitterionic intermediates, enhancing reactivity. Use a central composite design (CCD) to test variables like solvent polarity, promoter concentration, and temperature. Validate findings with ANOVA to identify significant factors (p < 0.05). For reproducibility, document solvent purity and degassing protocols to minimize side reactions .

Q. What strategies resolve contradictions in adsorption efficiency data when using this compound-based adsorbents under varying pH conditions?

  • Methodological Answer : Contradictions in adsorption capacity (e.g., reduced tetracycline uptake at pH > 7) often stem from protonation/deprotonation of functional groups. Conduct zeta potential measurements to determine the adsorbent’s isoelectric point (IEP). Use response surface methodology (RSM) to model interactions between pH, ionic strength, and adsorbent dosage. For conflicting data, perform kinetic studies (pseudo-first/second-order models) and isotherm analyses (Langmuir vs. Freundlich) to distinguish between chemisorption and physisorption mechanisms .

Q. How to design multi-stimuli responsive systems incorporating this compound derivatives?

  • Methodological Answer : Multi-stimuli systems (e.g., pH-, temperature-, and light-responsive polymers) require copolymerization with complementary monomers. For example, combine N-tert-butylacrylamide (NTBAM, thermo-responsive) with pH-sensitive dimethylaminopropyl acrylamide (DMAPAM) and a fluorescent monomer (e.g., DBD-AE) for polarity sensing. Characterize phase transitions via differential scanning calorimetry (DSC) and fluorescence spectroscopy. Validate responsiveness using controlled environmental simulations (e.g., buffer solutions at varying temperatures) .

Data Analysis & Reporting Guidelines

  • Handling Contradictions : Use triangulation by cross-validating results with multiple analytical techniques (e.g., FT-IR + NMR + EA). For statistical discrepancies, apply Grubbs’ test to identify outliers or employ mixed-effects models to account for experimental variability .
  • Reproducibility : Follow Beilstein Journal guidelines: report experimental details in supplements (e.g., exact molar ratios, purification steps) and cite established protocols for known compounds. Use IUPAC nomenclature and avoid ambiguous abbreviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.